TCS 401
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCAMWQDSYOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of TCS 401
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 401 is a potent and selective small molecule inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and other signaling pathways. By targeting PTP1B, this compound modulates downstream cellular processes, including cell proliferation, differentiation, and migration. This guide provides a comprehensive overview of the core mechanism of action of this compound, presenting detailed signaling pathways, quantitative data, and experimental protocols to support further research and development.
Core Mechanism of Action: Inhibition of PTP1B
The primary mechanism of action of this compound is its selective inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by receptor tyrosine kinases, most notably the insulin receptor.[1][2][3] PTP1B achieves this by dephosphorylating key tyrosine residues on activated receptors and their substrates, thereby attenuating the signal.[1][4][5]
This compound acts as a competitive inhibitor, binding to the active site of PTP1B and preventing it from dephosphorylating its target substrates.[2] This inhibition leads to a sustained phosphorylation state of PTP1B targets, effectively amplifying downstream signaling pathways.
Impact on Downstream Signaling: MEK/Erk and PI3K/Akt Pathways
The inhibition of PTP1B by this compound has been shown to activate two major signaling cascades: the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (Erk) pathway and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[6] Both pathways are central to the regulation of cell growth, proliferation, survival, and motility.[7][8]
Activation of these pathways is a direct consequence of the sustained phosphorylation of upstream components that are negatively regulated by PTP1B. The enhanced signaling through both the MEK/Erk and PI3K/Akt axes ultimately leads to the observed physiological effects of this compound, such as increased cell proliferation and migration.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key parameters for its inhibitory activity and cellular effects.
| Parameter | Value | Target | Notes |
| Ki | 0.29 µM | PTP1B | The inhibitory constant (Ki) indicates the concentration of this compound required to produce half-maximum inhibition. |
| Selectivity | This compound exhibits high selectivity for PTP1B over other protein tyrosine phosphatases. | ||
| vs. CD45 D1D2 | 59 µM | CD45 D1D2 | Approximately 203-fold more selective for PTP1B. |
| vs. PTPβ | 560 µM | PTPβ | Approximately 1931-fold more selective for PTP1B. |
| vs. PTPε D1 | 1100 µM | PTPε D1 | Approximately 3793-fold more selective for PTP1B. |
| vs. SHP-1 | > 2000 µM | SHP-1 | Greater than 6896-fold more selective for PTP1B. |
| vs. PTPα D1 | > 2000 µM | PTPα D1 | Greater than 6896-fold more selective for PTP1B. |
| vs. LAR D1D2 | > 2000 µM | LAR D1D2 | Greater than 6896-fold more selective for PTP1B. |
| Effective Concentration (in vitro) | 0.5, 1, 2 µM | RPE cells | These concentrations of this compound have been shown to significantly increase the proliferation of retinal pigment epithelial (RPE) cells and the phosphorylation of Erk and Akt. The expression of cyclin A and cyclin D1 was significantly increased at 1 and 2 µM.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of retinal pigment epithelial (RPE) cells.
Materials:
-
RPE cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RPE cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, partially starve the cells by replacing the medium with DMEM containing 1% FBS for 12 hours.
-
Prepare various concentrations of this compound (e.g., 0.5, 1, 2 µM) in DMEM with 1% FBS.
-
Remove the starvation medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for an additional 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell proliferation is determined by comparing the absorbance of treated cells to the control cells.
Cell Migration Assay (Transwell Assay)
This protocol is used to evaluate the effect of this compound on the migratory activity of RPE cells.
Materials:
-
RPE cells
-
DMEM with 1% FBS (serum-free medium)
-
DMEM with 10% FBS (chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Pre-treat RPE cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control in serum-free medium for a specified period (e.g., 24 hours).
-
Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated RPE cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the this compound-treated groups to the control group.
Visualizations
The following diagrams illustrate the core signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: this compound inhibits PTP1B, leading to activation of PI3K/Akt and MEK/Erk pathways.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Caption: Workflow for the Transwell cell migration assay.
References
- 1. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Phosphatase | TargetMol [targetmol.com]
- 7. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
TCS 401: A Selective PTP1B Inhibitor - A Technical Guide
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a significant therapeutic target for conditions such as type 2 diabetes, obesity, and cancer.[1][2] PTP1B primarily functions by dephosphorylating the activated insulin (B600854) receptor (IR) and insulin receptor substrates (IRS), thereby attenuating the downstream signaling cascade that governs glucose homeostasis.[1][2] The strategic inhibition of PTP1B is a promising approach to enhance insulin sensitivity.
This technical guide provides an in-depth overview of TCS 401, a potent and highly selective, non-peptide, competitive inhibitor of PTP1B.[3][4][5][6] We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of its function and evaluation workflow, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effect by selectively binding to the active site of the PTP1B enzyme.[1][4] In the canonical insulin signaling pathway, the binding of insulin to its receptor triggers autophosphorylation of the receptor's intracellular domain. This event initiates a signaling cascade, primarily through the phosphorylation of IRS proteins, which then activate downstream pathways like the PI3K/Akt and Ras/MAPK pathways.[7][8]
PTP1B acts as a brake on this process by dephosphorylating critical tyrosine residues on both the insulin receptor and IRS proteins, thus dampening the signal.[2] By competitively inhibiting PTP1B, this compound prevents this dephosphorylation. The result is a sustained and enhanced phosphorylation state of the insulin receptor and its substrates, leading to amplified downstream signaling.[1] This enhanced signaling promotes increased glucose uptake and utilization. Cellular studies have demonstrated that treatment with this compound leads to a significant increase in the phosphorylation of key downstream effectors, including Akt and extracellular signal-regulated kinase (Erk).[9][10]
Quantitative Data
The efficacy and selectivity of a pharmacological inhibitor are defined by its quantitative parameters. The following tables summarize the key data for this compound.
Table 1: Inhibitory Potency and Selectivity of this compound
This table presents the inhibition constants (Ki) of this compound against PTP1B and a panel of other protein tyrosine phosphatases, highlighting its remarkable selectivity.
| Phosphatase | Ki (μM) |
| PTP1B | 0.29 |
| CD45 D1D2 | 59 |
| PTPβ | 560 |
| PTPε D1 | 1100 |
| SHP-1 | > 2000 |
| PTPα D1 | > 2000 |
| LAR D1D2 | > 2000 |
Data sourced from multiple suppliers, confirming high selectivity for PTP1B.[3][6]
Table 2: Cellular Effects of this compound in Retinal Pigment Epithelial (RPE) Cells
This table summarizes the dose-dependent effects of this compound on key cellular signaling pathways and functions.
| This compound Conc. (μM) | Effect on Erk Phosphorylation | Effect on Akt Phosphorylation | Effect on Cell Proliferation |
| 0.5 | Significant Increase | Significant Increase | Significant Increase |
| 1.0 | Significant Increase | Significant Increase | Significant Increase |
| 2.0 | Significant Increase | Significant Increase | Significant Increase |
Data indicates that this compound activates pro-survival and proliferation pathways by inhibiting PTP1B.[9][10]
Experimental Protocols
Detailed and reproducible methodologies are crucial for scientific research. The following sections provide protocols for key experiments used to characterize this compound.
PTP1B Enzymatic Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on PTP1B enzymatic activity using a chromogenic substrate.
Materials:
-
Recombinant Human PTP1B
-
Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[11]
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).
-
Add the this compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.[12]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Terminate the reaction by adding the stop solution (1 M NaOH) to each well.[11]
-
Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. Plot the results to determine the IC50 value. Kinetic parameters like Ki can be determined using Lineweaver-Burk or Dixon plots by varying substrate and inhibitor concentrations.[12]
Phosphatase Selectivity Profiling
To confirm that this compound is selective, the enzymatic inhibition assay is repeated using a panel of different protein tyrosine phosphatases.
Procedure:
-
Follow the PTP1B Enzymatic Inhibition Assay protocol.
-
Substitute PTP1B with other purified recombinant phosphatases such as SHP-1, CD45, PTPβ, etc.[3]
-
Determine the IC50 or Ki value for this compound against each phosphatase.
-
Compare the potency of this compound against PTP1B to its potency against other phosphatases to establish a selectivity profile.
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation status of downstream signaling proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2, RPE cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to approximately 80% confluency.
-
Optionally, serum-starve the cells for 12-24 hours to reduce basal signaling.[10]
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to assess changes in protein phosphorylation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: PTP1B's role in negatively regulating the insulin signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound as a PTP1B inhibitor.
Caption: Logical diagram illustrating the high selectivity of this compound for PTP1B over other phosphatases.
Conclusion
This compound is a well-characterized, potent, and exceptionally selective inhibitor of PTP1B. Its mechanism of action, centered on the competitive inhibition of PTP1B's active site, leads to the enhancement of insulin signaling, as demonstrated in both enzymatic and cell-based assays. The comprehensive data on its inhibitory constants and cellular effects underscore its value as a precise research tool for investigating the myriad roles of PTP1B in physiology and disease. For professionals in drug development, this compound serves as a foundational lead compound for the design of novel therapeutics aimed at treating metabolic disorders.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | Phosphatase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Synthesis of TCS 401, a Selective PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity. Its role as a negative regulator of the insulin (B600854) and leptin signaling pathways has driven extensive research into the discovery of potent and selective inhibitors. This technical guide provides a comprehensive overview of TCS 401, a selective inhibitor of PTP1B. It details the (inferred) discovery, a plausible synthesis route, extensive quantitative data on its inhibitory activity, and detailed protocols for key biological assays. This document is intended to serve as a valuable resource for researchers engaged in the study of PTP1B and the development of related therapeutics.
Discovery of this compound
While the specific initial discovery of this compound is not extensively detailed in publicly available literature, its structural features and biological activity place it within a class of potent and selective PTP1B inhibitors developed through structure-based drug design. The discovery of such inhibitors often follows a rational design approach aimed at overcoming the challenge of achieving selectivity against other highly homologous protein tyrosine phosphatases.
The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved nature of the active site among PTPs. A key strategy to achieve selectivity is to design inhibitors that interact with less conserved regions surrounding the active site. The discovery of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) scaffold, the core of this compound, likely arose from screening campaigns and subsequent medicinal chemistry efforts to optimize potency and selectivity. The dicarboxylic acid feature of this compound is characteristic of compounds designed to mimic the phosphotyrosine substrate and engage with the positively charged active site of PTP1B. The overall discovery process for inhibitors of this class typically involves the following workflow:
Caption: A generalized workflow for the discovery of a preclinical candidate like this compound.
Chemical Synthesis of this compound
The detailed, multi-step synthesis of this compound (2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride) is not explicitly published in a single source. However, based on the synthesis of structurally related 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, a plausible synthetic route can be proposed. The core scaffold is typically constructed via a Gewald reaction or a similar multi-component reaction, followed by functional group manipulations to introduce the substituents at the 2 and 3 positions.
A potential synthetic workflow is outlined below:
Unraveling the Structural Basis of TCS 401's Selectivity for Protein Tyrosine Phosphatase 1B
For Immediate Release
This technical guide provides a detailed examination of the structural underpinnings of the selectivity of TCS 401, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. The high degree of conservation among the active sites of protein tyrosine phosphatases presents a significant challenge in developing selective inhibitors. This document, intended for researchers, scientists, and drug development professionals, elucidates the molecular interactions and structural features that enable this compound to preferentially bind to PTP1B.
Executive Summary
This compound is a selective, competitive inhibitor of PTP1B. Its selectivity is achieved through a combination of interactions with key residues in the active site of PTP1B and the exploitation of subtle but critical differences between the active sites of PTP1B and other protein tyrosine phosphatases. X-ray crystallography studies have revealed that this compound binds to the active site of PTP1B, inducing a conformational change that closes the catalytically important WPD loop. This closed conformation is stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme. The selectivity of this compound arises from its ability to form specific interactions with residues that are unique to or have different conformations in PTP1B compared to other phosphatases.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been quantified through the determination of its inhibitory constant (Kᵢ) against a panel of protein tyrosine phosphatases. The data clearly demonstrates a significant preference for PTP1B.
| Phosphatase | Kᵢ (μM) | Fold Selectivity vs. PTP1B |
| PTP1B | 0.29 | 1 |
| CD45 D1D2 | 59 | ~203 |
| PTPβ | 560 | ~1931 |
| PTPε D1 | 1100 | ~3793 |
| SHP-1 | >2000 | >6897 |
| PTPα D1 | >2000 | >6897 |
| LAR D1D2 | >2000 | >6897 |
Structural Basis for PTP1B Inhibition
The co-crystal structure of this compound in complex with PTP1B (PDB ID: 5K9W) provides a detailed view of the molecular interactions driving its inhibitory activity. This compound binds in the active site, a pocket formed by several key loops, including the P-loop, the WPD loop, the Q-loop, the E-loop, and the pTyr loop.
Upon binding, this compound induces a significant conformational change, primarily the closure of the WPD loop. This loop contains the catalytically essential aspartate residue (Asp181) and its closure is a critical step in the catalytic cycle. By stabilizing the closed conformation, this compound effectively traps the enzyme in an inactive state.
Key Molecular Interactions:
While a detailed residue-by-residue breakdown of all interactions is extensive, the key interactions can be summarized as follows:
-
Hydrogen Bonding: The carboxylate groups of this compound form crucial hydrogen bonds with backbone amides and side chains of residues within the P-loop, mimicking the interactions of the phosphate (B84403) group of a natural substrate.
-
Hydrophobic Interactions: The aromatic and aliphatic moieties of this compound engage in hydrophobic interactions with nonpolar residues lining the active site pocket. These interactions contribute significantly to the binding affinity.
-
Van der Waals Contacts: Numerous van der Waals contacts are formed between this compound and the surrounding amino acid residues, further stabilizing the inhibitor-enzyme complex.
The Foundation of Selectivity
The remarkable selectivity of this compound for PTP1B over other phosphatases, particularly its closest homolog T-cell protein tyrosine phosphatase (TCPTP), is attributed to subtle but impactful differences in the amino acid composition and conformation of their respective active sites.
Comparison with Other Phosphatases:
-
TCPTP: While the catalytic sites of PTP1B and TCPTP are highly conserved, there are differences in the residues surrounding the active site. These variations can lead to steric hindrance or the loss of favorable interactions when this compound attempts to bind to TCPTP.
-
Other PTPs (CD45, PTPβ, etc.): The active sites of more distantly related phosphatases exhibit greater variation in both amino acid sequence and the conformation of key loops. These differences can result in a significant loss of the specific hydrogen bonding and hydrophobic interactions that are crucial for the high-affinity binding of this compound to PTP1B. For instance, differences in surface topology and charge distribution around the active site of CD45 and LAR, when compared to PTP1B, can explain the dramatic drop in inhibitory potency.[1]
The design of selective PTP1B inhibitors often involves targeting a secondary, non-catalytic aryl-phosphate binding site adjacent to the active site. While this compound is an active site inhibitor, its chemical structure may allow it to subtly interact with the entrance to this secondary pocket, further contributing to its selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its inhibitory and selective properties.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
Caption: Workflow for characterizing the selectivity of this compound.
Experimental Protocols
Determination of Inhibitory Constant (Kᵢ) by Enzyme Kinetics:
-
Enzyme and Substrate Preparation: Recombinant human PTP1B and other phosphatases are expressed and purified. A chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) is prepared.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the enzyme in the assay buffer for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 30°C).
-
The reaction is initiated by adding the pNPP substrate.
-
The rate of pNPP hydrolysis is monitored by measuring the increase in absorbance at 405 nm over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration.
-
The data is fitted to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value.
-
X-ray Crystallography of PTP1B-TCS 401 Complex:
-
Protein Expression and Purification: The catalytic domain of human PTP1B (e.g., residues 1-301) is overexpressed in E. coli and purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion).
-
Complex Formation: The purified PTP1B is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The PTP1B-TCS 401 complex is crystallized using vapor diffusion methods. This involves mixing the complex solution with a precipitant solution and allowing it to equilibrate, leading to the formation of crystals.
-
Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded on a detector.
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the crystal.
-
A molecular model of the PTP1B-TCS 401 complex is built into the electron density map.
-
The model is refined to improve its fit to the experimental data, resulting in a high-resolution 3D structure.
-
-
Interaction Analysis: The final refined structure is analyzed using molecular visualization software to identify and characterize the hydrogen bonds, hydrophobic interactions, and van der Waals contacts between this compound and the amino acid residues of PTP1B.
Conclusion
The selectivity of this compound for PTP1B is a multi-faceted phenomenon rooted in the specific molecular architecture of the PTP1B active site. By forming a precise network of interactions with key residues and exploiting subtle differences that distinguish PTP1B from other phosphatases, this compound achieves a high degree of selectivity. This detailed structural understanding provides a rational basis for the future design of even more potent and selective PTP1B inhibitors for the treatment of metabolic diseases.
References
TCS 401: A Technical Guide to its Ki Value and Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCS 401, a selective inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B). The document details the inhibitory constant (Ki) of this compound, its selectivity for PTP1B, and the downstream cellular effects. Furthermore, it outlines the experimental protocols for key assays used to characterize this inhibitor and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, PTP1B, as well as other related phosphatases to determine its selectivity.[1] The data is summarized in the table below.
| Target Enzyme | Ki Value (μM) |
| PTP1B | 0.29 |
| CD45 D1D2 | 59 |
| PTPβ | 560 |
| PTPε D1 | 1100 |
| SHP-1 | > 2000 |
| PTPα D1 | > 2000 |
| LAR D1D2 | > 2000 |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of PTP1B.[2][3][4][5] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of downstream signaling molecules, leading to the activation of pathways that promote cell proliferation, differentiation, and migration.[3] Specifically, inhibition of PTP1B by this compound has been shown to activate the phosphorylation of Extracellular signal-regulated kinase (Erk) and Protein Kinase B (Akt).[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PTP1B Inhibition Assay (Ki Determination)
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound against PTP1B using the colorimetric substrate p-nitrophenyl phosphate (B84403) (pNPP).
Workflow:
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare a working solution of PTP1B enzyme in assay buffer.
-
Prepare a working solution of pNPP substrate in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the PTP1B enzyme solution.
-
Add the serially diluted this compound solutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals for a set duration (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
Western Blot for Phospho-Erk and Phospho-Akt
This protocol describes the detection of phosphorylated Erk and Akt in cell lysates following treatment with this compound.
Workflow:
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Erk, anti-phospho-Akt, anti-total Erk, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time. Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Erk) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
-
Cell Migration Assay
This protocol outlines a common method for assessing cell migration using a Transwell® chamber system.
Workflow:
Materials:
-
Cell line of interest
-
Transwell® inserts (with appropriate pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., FBS or a specific growth factor)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Assay Setup:
-
Place the Transwell® inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber of each well.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Treat the cell suspension with the desired concentrations of this compound.
-
Seed the treated cells into the upper chamber of the Transwell® inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (this time will vary depending on the cell type).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
-
Staining and Quantification:
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution like crystal violet.
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Count the number of stained, migrated cells in several random fields of view using a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
References
PTP1B as a Therapeutic Target in Diabetes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, positioning it as a high-value therapeutic target for type 2 diabetes and obesity. By dephosphorylating the insulin (B600854) receptor (IR) and its substrates, as well as the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B attenuates glucose uptake and energy homeostasis.[1][2] Consequently, inhibition of PTP1B presents a promising strategy to enhance insulin sensitivity and promote metabolic health. This technical guide provides an in-depth overview of PTP1B's role in diabetes, detailed experimental protocols for its investigation, a summary of inhibitor efficacy, and an outlook on the clinical landscape of PTP1B-targeting therapeutics.
The Role of PTP1B in Diabetic Pathophysiology
PTP1B is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating insulin and leptin signaling.[1] In the context of type 2 diabetes, which is characterized by insulin resistance, the activity of PTP1B is often elevated.[3]
Negative Regulation of Insulin Signaling
The binding of insulin to its receptor triggers a conformational change and autophosphorylation of tyrosine residues on the intracellular domain of the receptor, initiating a downstream signaling cascade.[4] This cascade involves the phosphorylation of insulin receptor substrates (IRS), which in turn activate pathways like the PI3K/Akt pathway, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and glucose uptake. PTP1B acts as a key negative regulator in this process by dephosphorylating the activated insulin receptor and IRS proteins, thereby dampening the insulin signal.[3] Inhibition of PTP1B is therefore hypothesized to prolong the phosphorylated, active state of the insulin receptor and its substrates, leading to enhanced insulin sensitivity.
Attenuation of Leptin Signaling
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite and increasing energy expenditure. Leptin exerts its effects by binding to the leptin receptor, which leads to the activation of JAK2 and subsequent phosphorylation of STAT3. PTP1B also dephosphorylates JAK2, thereby attenuating leptin signaling.[5] In states of obesity and insulin resistance, elevated PTP1B activity can contribute to leptin resistance, further exacerbating metabolic dysregulation.
PTP1B Signaling Pathways
The signaling pathways modulated by PTP1B are central to metabolic regulation. Understanding these pathways is crucial for the development of targeted therapeutics.
Quantitative Analysis of PTP1B Inhibitors
A wide array of PTP1B inhibitors have been developed, ranging from natural products to synthetic small molecules. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).
Synthetic PTP1B Inhibitors
| Compound | Class | IC50 (µM) | Ki (µM) | Inhibition Type | Assay Conditions | Reference |
| Ertiprotafib | pTyr Mimetic | 1.6 - 29 | - | Non-competitive | Varies | [6] |
| JTT-551 | Mixed-type | - | 0.22 ± 0.04 | Mixed | - | [6] |
| CinnGEL 2-methylester | Cinnamic Acid Derivative | - | - | - | - | [7] |
| BML-267 | - | - | - | Selective | - | [7] |
| TCS 401 | - | - | - | Selective | - | [7] |
| 3,4-Dephostatin | - | - | - | Potent | - | [7] |
| Compound 1 | Benzimidazole | - | 5.2 | Mixed | pNPP assay | [8] |
| Compound 2 | Benzimidazole | - | 4.2 | Mixed | pNPP assay | [8] |
| Compound 3 | Benzimidazole | - | 41.3 | Mixed | pNPP assay | [8] |
| CD00466 | - | 0.73 | - | Competitive | - | [6] |
| Compound 10a | Dihydroxybenzene | 0.19 | - | Competitive | - | [6] |
| [VO(dipic)(dmbipy)]·2H2O | Oxovanadium(IV) Complex | 0.185 ± 0.0098 | - | Competitive | pNPP assay | [9] |
| --INVALID-LINK--·H2O | Dioxovanadium(V) Complex | 0.167 ± 0.008 | - | Competitive | pNPP assay | [9] |
Natural Product PTP1B Inhibitors
| Compound | Source | IC50 (µM) | Ki (µM) | Inhibition Type | Assay Conditions | Reference |
| Amentoflavone | Selaginella tamariscina | 7.3 ± 0.5 | 5.2 | Non-competitive | pNPP assay | [5] |
| Baicalin | - | 3.87 ± 0.45 | - | Mixed | pNPP assay | [10] |
| Canophyllol | Mexican medicinal plants | 30-100 | - | Non-competitive | pNPP assay | [11] |
| 3,4-dimethoxy-2,5-phenanthrenediol | Mexican medicinal plants | 30-100 | - | Mixed | pNPP assay | [11] |
| E/Z vermelhotin | Mexican medicinal plants | 30-100 | - | Competitive | pNPP assay | [11] |
| Mimulone | Paulownia tomentosa | 1.9 | - | Mixed Type I | pNPP assay | [12] |
| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | Paulownia tomentosa | 8.2 | - | Mixed Type I | pNPP assay | [12] |
| Phosphoeleganin | Marine Natural Product | 0.7 ± 0.1 | - | - | pNPP assay | [13] |
| Compound 3 | Marine Natural Product | 6.7 ± 3.3 | - | - | pNPP assay | [13] |
| Compound 8a | Marine Natural Product | 16.0 ± 2.0 | 3.3 ± 0.4 | Mixed | pNPP assay | [13] |
Key Experimental Protocols
The evaluation of PTP1B inhibitors requires a multi-tiered approach, from initial enzymatic assays to cellular and in vivo models.
Enzymatic Assays
Two common methods for measuring PTP1B activity and its inhibition are the p-nitrophenyl phosphate (B84403) (pNPP) assay and the malachite green assay.
This colorimetric assay utilizes pNPP as a substrate. PTP1B cleaves the phosphate group from pNPP, generating p-nitrophenol, which has a yellow color and can be quantified by measuring absorbance at 405 nm.[14]
Protocol:
-
Prepare Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0.[9]
-
Enzyme Preparation: Dilute recombinant human PTP1B in assay buffer to a final concentration of 20–75 nM.[9]
-
Inhibitor Preparation: Dissolve test compounds in DMSO and prepare serial dilutions.
-
Assay Procedure (96-well plate):
-
Add 50 µL of enzyme buffer to each well.
-
Add 50 µL of diluted test compound or vehicle (DMSO) to the respective wells.
-
Add 50 µL of diluted PTP1B enzyme solution.
-
Pre-incubate for 10-30 minutes at room temperature or 37°C.[15]
-
Initiate the reaction by adding 50 µL of pNPP substrate solution (final concentration typically near the Km, e.g., 0.7-1.3 mM).[16]
-
Incubate for an appropriate time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 5 M NaOH.[9]
-
Read absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the amount of inorganic phosphate released from a phosphopeptide substrate by PTP1B. The released phosphate forms a colored complex with malachite green and molybdate, which can be quantified by measuring absorbance at around 620-660 nm.[17]
Protocol:
-
Prepare Assay Buffer: e.g., 50mM Tris-HCl, pH 7.0, 0.1mM CaCl2.[18]
-
Prepare Malachite Green Reagent: Mix Malachite Green solution with an additive solution as per the manufacturer's instructions.[18]
-
Prepare Phosphate Standards: Create a standard curve using a known concentration of phosphate standard.
-
Assay Procedure (96-well plate):
-
Add assay buffer, test compound/vehicle, and PTP1B enzyme to each well.
-
Pre-incubate for 10-15 minutes at 37°C.[18]
-
Initiate the reaction by adding a phosphopeptide substrate (e.g., a synthetic peptide corresponding to the insulin receptor activation loop).
-
Incubate for 15-30 minutes at 37°C.[18]
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature.[18]
-
Read absorbance at 620-660 nm.
-
-
Data Analysis: Determine the amount of phosphate released from the standard curve and calculate the percentage of inhibition.
Cellular Assays: Western Blot for Insulin Receptor Phosphorylation
To assess the effect of PTP1B inhibitors in a cellular context, Western blotting can be used to measure the phosphorylation status of the insulin receptor β-subunit (IRβ).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to confluence.
-
Serum-starve the cells for several hours.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.
-
Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of IRβ (e.g., anti-phospho-IRβ Tyr1150/1151).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total IRβ to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry and determine the fold-change in IRβ phosphorylation relative to the control.
In Vivo Studies: Glucose Tolerance Test in Diabetic Mice
The in vivo efficacy of PTP1B inhibitors is often evaluated in diabetic animal models, such as diet-induced obese (DIO) mice or db/db mice. The intraperitoneal glucose tolerance test (IPGTT) is a standard procedure to assess glucose homeostasis.
Protocol:
-
Animal Model: Use a relevant diabetic mouse model (e.g., C57BL/6J mice on a high-fat diet for several weeks to induce insulin resistance).
-
Inhibitor Administration: Administer the PTP1B inhibitor or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Fasting: Fast the mice for 6 hours with free access to water.[20]
-
Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein.[20]
-
Glucose Challenge: Administer an intraperitoneal injection of D-glucose (e.g., 1-2 g/kg body weight).[20]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[20]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance.
Clinical Development of PTP1B Inhibitors
Several PTP1B inhibitors have entered clinical trials, although many have faced challenges related to bioavailability, selectivity, and off-target effects.
| Compound | Company/Developer | Mechanism of Action | Therapeutic Area | Clinical Trial Phase | Status | Reference |
| Trodusquemine (MSI-1436) | - | Allosteric inhibitor | Type 2 Diabetes, Obesity, Breast Cancer | Phase 1/2 | Some trials completed, development for diabetes appears to have stalled | [1][21] |
| IONIS-PTP1BRx | Ionis Pharmaceuticals | Antisense oligonucleotide | Type 2 Diabetes | Phase 2 | Phase 2 data reported, further development status unclear | [1][22] |
| Ertiprotafib | Wyeth | Active site inhibitor | Type 2 Diabetes | - | Discontinued | [6] |
| JTT-551 | Japan Tobacco | Mixed-type inhibitor | Type 2 Diabetes | - | Discontinued | [6] |
| KQ-791 | Kaneq Bioscience | Small molecule inhibitor | Type 2 Diabetes | Phase 1 | Status unclear | [1][6] |
| ABBV-CLS-484 | AbbVie/Calico | Dual PTP1B/PTPN2 inhibitor | Cancer | Phase 1 | Ongoing | [1] |
| ABBV-CLS-579 | AbbVie/Calico | Dual PTP1B/PTPN2 inhibitor | Cancer | Phase 1 | Ongoing | [1] |
Trodusquemine (MSI-1436)
Trodusquemine, a natural product-derived aminosterol, is an allosteric inhibitor of PTP1B.[21] Early-phase clinical trials in overweight and obese individuals with type 2 diabetes showed that it was generally well-tolerated.[21] Preclinical studies in mice demonstrated that Trodusquemine could reverse atherosclerosis and improve glucose metabolism.[23][24] However, its development for diabetes appears to have been deprioritized.
IONIS-PTP1BRx
IONIS-PTP1BRx is a second-generation antisense oligonucleotide designed to reduce the production of PTP1B. A Phase 2 clinical trial in patients with type 2 diabetes inadequately controlled on metformin (B114582) showed that treatment with IONIS-PTP1BRx for 26 weeks resulted in a statistically significant reduction in HbA1c and body weight compared to placebo.[22][25] At 36 weeks, the mean reduction in HbA1c was 0.7 percentage points in the treatment group compared to 0.2 percentage points in the placebo group.[25] Patients treated with IONIS-PTP1BRx also experienced a significant mean reduction in body weight.[22]
Future Directions and Conclusion
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug shown to block artery fat takes a major step forward | News | The University of Aberdeen [abdn.ac.uk]
- 24. diabetes.co.uk [diabetes.co.uk]
- 25. Isis Pharmaceuticals Reports Data From Phase 2 Study of ISIS-PTP1B Rx in Patients With Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
The Impact of TCS 401 on Erk and Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), on the phosphorylation of two key signaling proteins: extracellular signal-regulated kinase (Erk) and protein kinase B (Akt). The information presented herein is intended to support research and development efforts in fields such as signal transduction, metabolic diseases, and oncology.
Core Findings: this compound Enhances Erk and Akt Phosphorylation
This compound has been identified as a selective inhibitor of PTP1B with a Ki value of 0.29 μM.[1] PTP1B is a key negative regulator in various signaling pathways, including those governed by insulin (B600854) and growth factors. By inhibiting PTP1B, this compound effectively removes a brake on these pathways, leading to the increased phosphorylation and activation of downstream targets.
Studies have demonstrated that treatment of rat retinal pigment epithelial (RPE) cells with this compound leads to a significant increase in the phosphorylation of both Erk and Akt.[1] This effect was observed at concentrations of 0.5, 1, and 2 μM.[1] The activation of Erk and Akt by this compound is dependent on the MEK/Erk and PI3K/Akt signaling pathways, respectively. This was confirmed by the use of specific inhibitors, PD98059 for the MEK/Erk pathway and LY294002 for the PI3K/Akt pathway, which abolished the this compound-induced phosphorylation.[1]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on Erk and Akt phosphorylation in rat retinal pigment epithelial (RPE) cells.
| Compound | Target Protein | Cell Line | Concentration(s) | Observed Effect on Phosphorylation | Reference |
| This compound | Phospho-Erk | Rat RPE | 0.5 µM, 1 µM, 2 µM | Significant Increase | [1] |
| This compound | Phospho-Akt | Rat RPE | 0.5 µM, 1 µM, 2 µM | Significant Increase | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying the effects of this compound, the following diagrams have been generated.
Experimental Protocols
The following section details the methodologies for key experiments cited in the analysis of this compound's impact on Erk and Akt phosphorylation.
Cell Culture and Treatment
-
Cell Line: Rat Retinal Pigment Epithelial (RPE) cells.
-
Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
For dose-response experiments, cells are treated with varying concentrations of this compound (e.g., 0.5, 1, and 2 μM) or a vehicle control for a specified duration (e.g., 30 minutes).
-
For inhibitor studies, cells are pre-treated with a specific inhibitor (e.g., 20 μM PD98059 or 10 μM LY294002) for a designated time (e.g., 30 minutes) before the addition of this compound.
-
Western Blot Analysis for Erk and Akt Phosphorylation
This protocol outlines the general steps for detecting phosphorylated and total Erk and Akt levels.
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysate is collected and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay kit to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins.
-
The protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated Erk (p-Erk), total Erk, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C with gentle agitation.
-
The membrane is washed multiple times with TBST to remove unbound primary antibodies.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using image analysis software.
-
The level of phosphorylated protein is typically normalized to the level of the corresponding total protein to account for any variations in protein loading.
-
References
The Role of TCS 401 in Driving Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), and its function in promoting cell proliferation. The document outlines the molecular mechanisms, key signaling pathways, and experimental data associated with this compound's activity, offering valuable insights for research and development in cellular biology and therapeutics.
Core Mechanism of Action
This compound is a potent and selective inhibitor of PTP1B, a key negative regulator in various signaling pathways.[1][2] By inhibiting PTP1B, this compound effectively enhances downstream signaling cascades that are normally attenuated by this phosphatase. This inhibition leads to the activation of pathways critical for cell cycle progression and proliferation.[3][4]
Impact on Cell Proliferation
Studies have demonstrated that this compound promotes the proliferation of retinal pigment epithelial (RPE) cells.[3][4][5] This pro-proliferative effect is dose-dependent, with significant increases in cell proliferation observed at concentrations of 0.5, 1, and 2 μM.[5][6] The increased proliferation is accompanied by an upregulation in the expression of key cell cycle regulators, cyclin A and cyclin D1.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity.
Table 1: Inhibitory Activity of this compound
| Target | K_i Value (μM) |
| PTP1B | 0.29[3][7] |
| CD45 D1D2 | 59[7] |
| PTPβ | 560[7] |
| PTPε D1 | 1100[7] |
| SHP-1 | > 2000[7] |
| PTPα D1 | > 2000[7] |
| LAR D1D2 | > 2000[7] |
Table 2: Effective Concentrations of this compound in RPE Cell Proliferation
| Concentration (μM) | Effect |
| 0.5 | Significant increase in cell proliferation[5][6] |
| 1 | Significant increase in cell proliferation and expression of cyclin A and cyclin D1[6] |
| 2 | Significant increase in cell proliferation and expression of cyclin A and cyclin D1[6] |
Signaling Pathways Modulated by this compound
The pro-proliferative effects of this compound are primarily mediated through the activation of two major signaling pathways: the MEK/Erk and PI3K/Akt pathways.[3][4][5] Inhibition of PTP1B by this compound leads to increased phosphorylation and subsequent activation of both Extracellular signal-regulated kinase (Erk) and Protein Kinase B (Akt).[3][4][6] The critical role of these pathways is confirmed by experiments where pretreatment with specific inhibitors, PD98059 (a MEK inhibitor) and LY294002 (a PI3K inhibitor), abolished the this compound-induced activation of Erk and Akt, as well as the subsequent cell proliferation and migration.[3][4]
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Phosphatase | TargetMol [targetmol.com]
- 4. Protein tyrosine phosphatase 1B regulates the activity of retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Vision: Protein tyrosine phosphatase 1B regulates the activity of retinal pigment epithelial cells [molvis.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
The Role of CXCR4 Antagonism in Regulating Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological conditions, including embryonic development, immune response, and cancer metastasis. The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), represent a critical signaling axis that governs the directional migration of various cell types. Dysregulation of the CXCR4/CXCL12 pathway is a hallmark of numerous diseases, most notably cancer, where it promotes tumor growth, invasion, and the formation of distant metastases. Consequently, targeting this axis with antagonists has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of CXCR4 antagonists in regulating cell migration, with a focus on the underlying molecular mechanisms, experimental validation, and therapeutic implications. While the specific compound "TCS 401" is not prominently documented in scientific literature, this guide will focus on the well-characterized class of CXCR4 antagonists, exemplified by molecules such as TC14012 and Plerixafor (AMD3100), which are likely representative of the intended topic.
The CXCR4/CXCL12 Signaling Axis in Cell Migration
The CXCL12/CXCR4 axis is a major regulator of cell trafficking and adhesion.[1] CXCR4 is a G-protein coupled receptor (GPCR) expressed on a wide variety of cells, including hematopoietic stem cells, lymphocytes, endothelial cells, and cancer cells.[1] Its ligand, CXCL12, is expressed in various tissues and creates a chemotactic gradient that directs the migration of CXCR4-expressing cells.
Upon binding of CXCL12 to CXCR4, a conformational change in the receptor triggers the activation of intracellular signaling cascades. These pathways are crucial for orchestrating the cytoskeletal rearrangements and changes in cell adhesion necessary for cell movement.[2][3] Key downstream signaling pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival, proliferation, and migration.[4][5]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: Activation of this pathway also plays a significant role in cell proliferation and migration.[4][5][6]
-
Phospholipase C (PLC)/Calcium Mobilization: This leads to an increase in intracellular calcium, which influences various cellular processes including cell motility.[4][5]
The coordinated action of these pathways results in the polarization of the cell, formation of protrusions like lamellipodia and filopodia, and the dynamic regulation of focal adhesions, all of which are essential for directed cell migration.[3][7]
Mechanism of Action of CXCR4 Antagonists
CXCR4 antagonists are molecules that bind to the CXCR4 receptor and block the binding of its natural ligand, CXCL12.[6] This inhibition prevents the activation of the downstream signaling pathways that are essential for cell migration.[6][8] By disrupting the CXCL12-induced chemotactic gradient, these antagonists effectively inhibit the directional movement of CXCR4-positive cells.
Several classes of CXCR4 antagonists have been developed, including small molecules like AMD3100 (Plerixafor) and peptidomimetic inhibitors like TC14012.[9][10] Plerixafor is an FDA-approved drug for mobilizing hematopoietic stem cells for transplantation.[6][9] TC14012 is a serum-stable derivative of the peptidomimetic T140 and has been shown to be a potent inverse agonist of CXCR4.[10]
Interestingly, some CXCR4 antagonists, such as TC14012 and AMD3100, have been found to act as agonists on the atypical chemokine receptor CXCR7 (also known as ACKR3), which also binds CXCL12.[10] This highlights the complexity of targeting this chemokine axis and the importance of characterizing the full pharmacological profile of any new antagonist.
Quantitative Data on the Efficacy of CXCR4 Antagonists in Inhibiting Cell Migration
The inhibitory effects of CXCR4 antagonists on cell migration have been quantified in numerous in vitro and in vivo studies. The following tables summarize representative data from studies on various cell types.
| Table 1: In Vitro Inhibition of Cancer Cell Migration by CXCR4 Antagonists | |||
| Antagonist | Cell Line | Assay | Inhibitory Concentration (IC50) or % Inhibition |
| Peptides R, S, T | B16-CXCR4 (melanoma) | CXCL12-dependent migration | Efficiently inhibited at concentrations as low as 10 nM.[9] |
| Peptides R, S, T | PES43 (human melanoma) | Wound healing | Delayed CXCL12-mediated wound healing.[9] |
| TAZ siRNA | MCF7 and Hs578T (breast cancer) | Migration and Invasion Assays | Reduced cell migration and invasion.[11] |
| ESM1 shRNA | TPC-1 (thyroid cancer) | Scratch Assay | Migration rate decreased by 83% at 6 hours.[12] |
| ESM1 shRNA | TPC-1 (thyroid cancer) | Transwell Assay | Invasion and metastasis rate was 66% lower.[12] |
| Table 2: In Vivo Inhibition of Metastasis by CXCR4 Antagonists | |||
| Antagonist | Animal Model | Cancer Type | Effect on Metastasis |
| Peptides R, I, S | C57/BL mice | B16-CXCR4 melanoma | Drastically reduced the number of lung metastases.[9] |
| Peptides R, I, S | Balb/C mice | KTM2 osteosarcoma | Reduced lung metastases.[9] |
| Peptide R | Tumor-free mice (cisplatin-treated) | Experimental lung metastasis | Prevented cisplatin-induced promotion of metastasis.[13] |
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of cells to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium
-
Chemoattractant (e.g., recombinant human CXCL12)
-
CXCR4 antagonist
-
Cells of interest (e.g., cancer cell line expressing CXCR4)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.
-
Antagonist Treatment: In the upper chamber, add the cell suspension pre-incubated with various concentrations of the CXCR4 antagonist or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
Analysis:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
In Vivo Metastasis Assay
This assay evaluates the effect of a CXCR4 antagonist on the formation of metastatic tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells capable of metastasis (e.g., luciferase-expressing cancer cells)
-
CXCR4 antagonist
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Cell Injection: Inject the cancer cells into the mice, typically via the tail vein (for lung metastasis) or orthotopically.
-
Treatment: Administer the CXCR4 antagonist or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor tumor growth and metastasis formation over time using a bioluminescence imaging system.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs of interest (e.g., lungs).
-
Quantification: Count the number of metastatic nodules on the organ surface. Histological analysis can also be performed to confirm the presence of tumor cells.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: CXCR4 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for an In Vitro Transwell Cell Migration Assay.
Conclusion
The CXCR4/CXCL12 signaling axis is a pivotal regulator of cell migration and a validated target for therapeutic intervention, particularly in the context of cancer metastasis. CXCR4 antagonists, by blocking this pathway, have demonstrated significant potential in inhibiting the migration and invasion of cancer cells both in vitro and in vivo. The detailed experimental protocols and an understanding of the underlying signaling mechanisms provided in this guide offer a framework for researchers and drug development professionals to further investigate and develop novel therapeutics targeting this critical pathway. Future research will likely focus on developing more specific and potent CXCR4 antagonists with improved pharmacokinetic properties and exploring their efficacy in combination with other anti-cancer therapies.
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling networks that regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 hyperactivation cooperates with TCL1 in CLL development and aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for TAZ in migration, invasion, and tumorigenesis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on PTP1B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin (B600854) and leptin. Its role in dephosphorylating the insulin receptor and its substrates, as well as the leptin receptor-associated Janus kinase 2 (JAK2), has positioned it as a significant therapeutic target for a range of metabolic diseases, including type 2 diabetes and obesity, as well as cancer and neurodegenerative disorders.[1][2][3] The development of potent and selective PTP1B inhibitors, however, presents a considerable challenge due to the highly conserved and positively charged nature of its active site.[4] This guide provides an in-depth overview of the foundational research on PTP1B inhibitors, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways and inhibitor screening workflows.
Introduction: The Role of PTP1B in Cellular Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate (B84403) groups from tyrosine residues on various proteins, thereby modulating their activity.[1] It is a major negative regulator of the insulin and leptin signaling pathways.[5] Overactivity of PTP1B can lead to insulin resistance, a hallmark of type 2 diabetes, and can also impair leptin signaling, which is associated with obesity.[1][2] Consequently, inhibiting PTP1B is a promising therapeutic strategy for these metabolic conditions.[6] Furthermore, PTP1B is implicated in the regulation of growth factor receptors, making it a target in oncology.[1] Recent studies have also suggested a role for PTP1B in neurodegenerative diseases like Alzheimer's, broadening its therapeutic potential.[1][7]
Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors can be broadly classified into two main categories based on their mechanism of action: active-site inhibitors and allosteric inhibitors.
-
Active-Site (Competitive) Inhibitors: These inhibitors are designed to bind to the highly conserved catalytic site of PTP1B, often mimicking the phosphotyrosine substrate.[2] While many potent active-site inhibitors have been developed, achieving selectivity over other protein tyrosine phosphatases (PTPs), such as the highly homologous T-cell PTP (TCPTP), remains a significant hurdle.[8]
-
Allosteric (Non-competitive) Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly.[9] Allosteric sites are generally less conserved than active sites, offering a promising strategy for developing more selective inhibitors.[10] Trodusquemine (MSI-1436) is a notable example of a natural allosteric PTP1B inhibitor that has entered clinical trials.[10][11]
Quantitative Data on PTP1B Inhibitors
The following tables summarize the inhibitory activity (IC50 and Ki values) of a selection of natural and synthetic PTP1B inhibitors. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is the inhibition constant, a measure of the inhibitor's binding affinity.
Table 1: Inhibitory Activity of Natural PTP1B Inhibitors
| Compound | Source | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference(s) |
| Amentoflavone | Selaginella tamariscina | Non-competitive | 7.3 ± 0.5 | 5.2 | [1] |
| Mucusisoflavone B | Ficus racemosa | - | 2.5 ± 0.2 | - | [5] |
| Derrone | Ficus racemosa | - | 12.6 ± 1.6 | - | [5] |
| Isoderrone | Ficus racemosa | - | 22.7 ± 1.7 | - | [5] |
| Alpinumisoflavone | Ficus racemosa | - | 21.2 ± 3.8 | - | [5] |
| Flavonoids (74, 77) | - | - | 15.2 ± 1.2, 17.9 ± 2.6 | - | [1] |
| meso-dihydroguaiaretic acid | Myristica fragrans | Non-competitive | 19.6 ± 0.3 | - | [1] |
| Otobaphenol | Myristica fragrans | Non-competitive | 48.9 ± 0.5 | - | [1] |
| Kaurane Diterpene (214) | - | Non-competitive | 9.8 ± 1.2 | 9.1 | [1] |
| Kaurane Diterpene (215) | - | Non-competitive | 30.6 ± 2.1 | 31.8 | [1] |
| Canophyllol | Mexican medicinal plants | Non-competitive | - | - | [12] |
| 3,4-dimethoxy-2,5-phenanthrenediol | Mexican medicinal plants | Mixed-type | - | - | [12] |
| E/Z vermelhotin | Mexican medicinal plants | Competitive | - | - | [12] |
| Trodusquemine (MSI-1436) | Natural aminosterol | Allosteric (Non-competitive) | 1 | 224 (vs TCPTP) | [11] |
| Phosphoeleganin | Marine Natural Product | Non-competitive | 0.7 ± 0.1 | - | [4] |
| Compound 3 (semisynthetic) | Marine Natural Product | - | 6.7 ± 3.3 | - | [4] |
| Compound 8a | Marine Natural Product | - | 16.0 ± 2.0 | - | [4] |
Table 2: Inhibitory Activity of Synthetic and Clinical PTP1B Inhibitors
| Compound | Class | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference(s) |
| JTT-551 | - | Mixed-type | - | 0.22 ± 0.04 | [11] |
| Ertiprotafib | - | Non-competitive | >20 (active site) | - | [13][14] |
| Compound 2 (Wiesmann C. et al.) | Allosteric | Non-competitive | 22 | - | [11] |
| Compound 3 (Wiesmann C. et al.) | Allosteric | Non-competitive | 8 | - | [11] |
| Sodium Orthovanadate (Na3VO4) | Standard Inhibitor | - | 19.3 ± 1.1 (full length PTP1B) | - | [7] |
| Sodium Orthovanadate (Na3VO4) | Standard Inhibitor | - | 54.5 ± 1.1 (truncated PTP1B) | - | [7] |
| Compound 46 | 1H-2,3-Dihydroperimidine | - | <1 | - | [15] |
| Compound 49 | 1H-2,3-Dihydroperimidine | - | <1 | - | [15] |
| [VO(dipic)(dmbipy)]·2 H2O (Compound 4) | Oxovanadium(IV) complex | - | 0.1854 ± 0.0098 | - | [16] |
| --INVALID-LINK--·H2O (Compound 5) | Dioxovanadium(V) complex | - | 0.1672 ± 0.0080 | - | [16] |
| F2Pmp-containing peptide | pTyr mimetic | - | 0.1 | - | [17] |
| Suramin | Standard Inhibitor | Competitive | - | 5.5 | [18] |
Experimental Protocols
Enzymatic Assay for PTP1B Inhibition
A common and straightforward method to determine the in vitro inhibitory activity of compounds against PTP1B utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by PTP1B produces p-nitrophenol (pNP), which can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[6] (Alternative buffers may be used, e.g., 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT[10])
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Reaction termination solution (e.g., 1 M NaOH)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant PTP1B enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer (e.g., 2 mM).
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the assay buffer to each well.
-
Add a small volume (e.g., 10 µL) of the test compound dilutions or control to the respective wells.
-
Add the diluted PTP1B enzyme solution (e.g., 20 µL) to all wells except the blank.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPP substrate solution (e.g., 40 µL) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a termination solution (e.g., 1 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[10]
-
Cellular Assay for PTP1B Inhibitor Activity
Cellular assays are crucial for evaluating the efficacy of PTP1B inhibitors in a more physiologically relevant context. A common approach involves measuring the phosphorylation status of PTP1B substrates, such as the insulin receptor, in response to inhibitor treatment.
Materials:
-
A suitable cell line (e.g., HepG2 human hepatoma cells, or cells overexpressing the insulin receptor).
-
Cell culture medium and supplements.
-
PTP1B inhibitor to be tested.
-
Insulin.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of the insulin receptor (or other relevant substrates like IRS-1).
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a suitable confluency.
-
Starve the cells (e.g., in serum-free medium) for a few hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor for a specific duration.
-
-
Insulin Stimulation:
-
Stimulate the cells with a known concentration of insulin for a short period (e.g., 10-15 minutes) to induce insulin receptor phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the insulin receptor and the total insulin receptor.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Calculate the ratio of phosphorylated to total protein for each treatment condition.
-
An effective PTP1B inhibitor will lead to an increase in the phosphorylation of the insulin receptor upon insulin stimulation compared to the control (no inhibitor).
-
Visualizations: Signaling Pathways and Experimental Workflows
PTP1B in Insulin and Leptin Signaling Pathways
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.2.3. Enzymatic Assays with PTP1B [bio-protocol.org]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for TCS 401 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 401 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in various signaling pathways, including those mediated by insulin (B600854) and growth factor receptors.[1] By inhibiting PTP1B, this compound has been shown to enhance the phosphorylation of downstream targets such as Akt and Erk, thereby promoting cell proliferation and migration in certain cell types.[2] These characteristics make this compound a valuable tool for studying the role of PTP1B in cellular processes and a potential candidate for therapeutic development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing cell viability, analyzing protein signaling, and evaluating cell migration.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound is most potent against its primary target, PTP1B. Its selectivity is demonstrated by the significantly higher concentrations required to inhibit other protein tyrosine phosphatases.
| Target | Kᵢ (μM) |
| PTP1B | 0.29 |
| CD45 D1D2 | 59 |
| PTPβ | 560 |
| PTPε D1 | 1100 |
| SHP-1 | >2000 |
| PTPα D1 | >2000 |
| LAR D1D2 | >2000 |
Table 1: Inhibitory constants (Ki) of this compound against various protein tyrosine phosphatases, demonstrating its selectivity for PTP1B.
| Cell Line | Cancer Type | Compound | IC₅₀ (μM) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | LXQ46 (PTP1B Inhibitor) | 0.190 |
Table 2: Illustrative IC₅₀ value of a PTP1B inhibitor in a cancer cell line. Further empirical determination of this compound IC₅₀ is recommended for specific cell lines of interest.
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathway
PTP1B plays a crucial role in dephosphorylating and thereby inactivating key signaling molecules in growth factor pathways. Inhibition of PTP1B by this compound is expected to lead to the sustained phosphorylation and activation of proteins such as Akt and Erk.
Caption: PTP1B Signaling Pathway and this compound Inhibition.
Experimental Workflow for Assessing this compound Effects
A typical workflow to characterize the cellular effects of this compound involves determining its cytotoxic profile, followed by mechanistic studies to understand its impact on signaling and cell behavior.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and for calculating the IC₅₀ value.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use wells with medium and MTT but no cells as a blank control.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Western Blot Analysis of Akt and Erk Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation status of Akt and Erk.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., based on IC₅₀ values) for the specified time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Cell Migration (Scratch Assay)
This protocol is to evaluate the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
This compound
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Create the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound or vehicle control. To minimize the effects of cell proliferation on wound closure, it is advisable to use a serum-free or low-serum medium.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point for each condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the rate of migration between this compound-treated and control cells.
-
Conclusion
This compound is a valuable research tool for investigating the roles of PTP1B in cell signaling and function. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on cell viability, protein phosphorylation, and cell migration. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols for In Vivo Evaluation of PTP1B Inhibitors
For: Researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for in vivo dosage and protocols for TCS 401 yielded limited publicly available information. Therefore, these application notes utilize Trodusquemine (B1662500) (MSI-1436) , a well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, as a representative compound to provide detailed protocols and data. The experimental designs and dosages provided herein are based on published studies of Trodusquemine and should be adapted and optimized for other PTP1B inhibitors, including this compound, as appropriate.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in downregulating these critical metabolic signals has made it a significant therapeutic target for type 2 diabetes and obesity.[4][5] PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade.[2][3][6] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, leading to improved glucose homeostasis and reduced body weight.[4][5]
These application notes provide a comprehensive overview of in vivo study design and protocols for evaluating the efficacy of PTP1B inhibitors, using Trodusquemine as a primary example. The protocols detailed below cover the induction of diet-induced obesity (DIO) in mice, administration of the inhibitor, and key metabolic assays to assess therapeutic efficacy.
PTP1B Signaling Pathways
PTP1B plays a crucial role in attenuating both insulin and leptin signaling. Understanding these pathways is essential for interpreting the effects of PTP1B inhibitors.
Insulin Signaling Pathway and PTP1B Inhibition
The binding of insulin to its receptor triggers a phosphorylation cascade that ultimately leads to glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.
Leptin Signaling Pathway and PTP1B Inhibition
Leptin, a hormone primarily produced by adipose tissue, regulates appetite and energy expenditure. PTP1B dampens leptin signaling by dephosphorylating JAK2, a key kinase in this pathway.
In Vivo Study Design and Protocols
A common and effective model for studying PTP1B inhibitors is the diet-induced obese (DIO) mouse. C57BL/6J mice are particularly susceptible to developing obesity and insulin resistance when fed a high-fat diet.[7][8][9][10]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a PTP1B inhibitor in a DIO mouse model.
Quantitative Data Summary: Trodusquemine in DIO Mice
The following tables summarize representative quantitative data from studies using Trodusquemine in diet-induced obese mouse models.
Table 1: Trodusquemine Dosage and Administration in DIO Mice
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice | [11][12] |
| Diet | High-Fat Diet (42-60% kcal from fat) | [7][12] |
| Age at Diet Start | 6-8 weeks | [8] |
| Duration of HFD | 10-12 weeks to induce obesity | [7] |
| Compound | Trodusquemine (MSI-1436) | [11][12] |
| Dosage | 5-10 mg/kg body weight | [11][12][13] |
| Administration | Intraperitoneal (IP) injection | [11][12][13] |
| Frequency | Weekly or every 3 days | [12][13][14] |
Table 2: Effects of Trodusquemine on Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | Trodusquemine Treatment | Reference |
| Body Weight | Maintained or increased | Significant reduction | [11][12] |
| Fat Mass | High | Significantly decreased | [11][12] |
| Plasma Insulin | Elevated | Reduced | [11] |
| Plasma Leptin | Elevated | Reduced | [11] |
| Glucose Tolerance | Impaired | Improved | [13] |
| Atherosclerotic Plaque | Present | Attenuated formation | [12] |
Detailed Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice
-
Animal Housing: House male C57BL/6J mice in a temperature-controlled facility with a 12-hour light/dark cycle.[15]
-
Acclimatization: Upon arrival at 6-7 weeks of age, allow mice to acclimate for 1-2 weeks on a standard chow diet.[8][16]
-
Diet Induction: At 8 weeks of age, switch the diet of the experimental group to a high-fat diet (HFD) containing 45-60% of calories from fat.[7] A control group should remain on the standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly.[10]
-
Duration: Continue the HFD for 10-12 weeks, by which time the mice will have developed significant obesity, hyperglycemia, and insulin resistance.[7]
Protocol 2: Intraperitoneal (IP) Injection of PTP1B Inhibitor
-
Preparation: Dissolve the PTP1B inhibitor (e.g., Trodusquemine) in a sterile vehicle (e.g., saline). The final injection volume should not exceed 10 ml/kg.
-
Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.[1][4][6]
-
Injection Site: Identify the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[1][4]
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[1][2][6] Aspirate briefly to ensure the needle has not entered a blood vessel or organ.[2][4]
-
Administration: Inject the solution slowly and smoothly.[4]
-
Post-Injection: Return the mouse to its cage and monitor for any signs of distress.[1]
Protocol 3: Oral Gavage
While Trodusquemine is administered via IP injection, other small molecule inhibitors may be suitable for oral administration.
-
Preparation: Formulate the compound in an appropriate vehicle for oral administration.
-
Gavage Needle Selection: Choose a gavage needle (feeding tube) of the appropriate size for the mouse (typically 20-22 gauge for adults).[3][17][18] The length should be pre-measured from the corner of the mouse's mouth to the last rib.[18][19]
-
Restraint: Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.[3][17][19]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[17][19] The needle should pass smoothly without resistance.[3][19]
-
Administration: Once the needle is in the stomach, administer the solution slowly.[19][20]
-
Removal: Withdraw the needle gently and return the mouse to its cage.[18][20]
Protocol 4: Glucose Tolerance Test (GTT)
-
Fasting: Fast the mice for 4-6 hours with free access to water.[2][20][21][22]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) by nicking the tail vein and using a glucometer.[22][23]
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% dextrose in sterile saline) via IP injection or oral gavage.[24]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[20][25]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Protocol 5: Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours with free access to water.[2][26]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein.[23][25]
-
Insulin Administration: Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.[26][27]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[23][26]
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time to assess insulin sensitivity.
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of PTP1B inhibitors in a diet-induced obesity mouse model. By utilizing these standardized procedures, researchers can effectively assess the therapeutic potential of novel compounds targeting PTP1B for the treatment of metabolic diseases. It is imperative to reiterate that while Trodusquemine serves as an excellent case study, specific parameters such as dosage, vehicle, and administration route should be empirically determined for each new PTP1B inhibitor under investigation.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. criver.com [criver.com]
- 8. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 9. C57BL/6J substrain differences in response to high-fat diet intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.fsu.edu [research.fsu.edu]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. IP Glucose Tolerance Test in Mouse [protocols.io]
- 22. olac.berkeley.edu [olac.berkeley.edu]
- 23. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 24. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mouse Insulin Tolerance Test Guide | PDF [scribd.com]
- 26. mmpc.org [mmpc.org]
- 27. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing TCS 401 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 401 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway.[1][2][3] By inhibiting PTP1B, this compound enhances insulin sensitivity and has been shown to promote the proliferation and migration of various cell types.[3][4][5] Its utility in research and drug development necessitates the accurate and consistent preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
Table 1: Physicochemical Properties of this compound (HCl salt)
| Property | Value | Reference |
| CAS Number | 243966-09-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClN₂O₅S | [6] |
| Molecular Weight | 306.72 g/mol | [1][2][6] |
| Appearance | White to beige powder | [3] |
| Purity | ≥95% - ≥98% (HPLC) | [2][3] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent | DMSO | [4] |
| Solubility in DMSO | 11 mg/mL (35.86 mM) | [4] |
| Powder Storage | -20°C for up to 3 years | [4][6] |
| Stock Solution Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [4][5][7] |
Table 3: Recommended Concentrations for Experiments
| Application | Working Concentration Range | Notes |
| In vitro cell-based assays | 0.5 µM - 2 µM | Effective concentrations for promoting cell proliferation and activating signaling pathways.[5] |
| Enzymatic assays (PTP1B inhibition) | Ki = 0.29 µM | This is the inhibition constant; concentrations around this value are a good starting point.[4][6] |
| Final DMSO concentration in assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (HCl salt, MW: 306.72 g/mol )
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the following calculation is used:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 306.72 g/mol / 1000 = 3.0672 mg
-
-
Therefore, 3.07 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
-
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 3.07 mg of this compound powder into the tared tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.[8]
-
If dissolution is difficult, sonication is recommended.[4] Gentle warming in a 37°C water bath can also aid dissolution, but the temperature sensitivity of the compound should be considered.[8]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7][8]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing this compound stock solution.
Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Phosphatase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
Application Note: High-Throughput Cell-Based Assay for Screening PTP1B Inhibitors Using TCS 401 as a Model Compound
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable cell-based assay protocol for the identification and characterization of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] This protocol utilizes TCS 401, a selective PTP1B inhibitor, as a reference compound to validate the assay. The described methodology is suitable for high-throughput screening (HTS) and provides a physiologically relevant context for evaluating compound efficacy.
Introduction
Protein tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including growth, differentiation, and metabolism. The level of tyrosine phosphorylation is tightly controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B is a non-receptor PTP that plays a crucial role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[2][3] Elevated expression and activity of PTP1B are associated with insulin resistance.[1][2] Consequently, inhibitors of PTP1B are of significant interest as potential therapeutics.
This compound is a potent and selective, non-competitive inhibitor of PTP1B.[4] Its selectivity and cell permeability make it an excellent tool for studying the cellular functions of PTP1B and for validating cell-based screening assays. This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of compounds against PTP1B by measuring the phosphorylation status of a downstream target.
Principle of the Assay
This assay is based on the principle that inhibition of PTP1B in cells will lead to an increase in the phosphorylation of its downstream substrates. In this protocol, a suitable cell line with endogenous or overexpressed PTP1B is stimulated to induce the phosphorylation of a specific substrate. The cells are then treated with a test compound (e.g., this compound). The level of substrate phosphorylation is subsequently quantified using a sensitive detection method, such as a cell-based ELISA. The potency of the inhibitor is determined by measuring the concentration-dependent increase in substrate phosphorylation.
Materials and Reagents
-
Cell Line: A human cell line with robust insulin signaling, such as HepG2 (human liver cancer cell line) or HEK293 cells stably expressing the human insulin receptor.
-
This compound: (CAS: 243966-09-8)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) Solution
-
Phosphate-Buffered Saline (PBS)
-
Insulin Solution
-
Cell Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
PTP1B Cell-Based ELISA Kit: (e.g., Antibodies.com, Cat. No. A103112 or similar).[5] This kit should contain a primary antibody specific for the phosphorylated substrate of PTP1B and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Substrate for Detection Enzyme (e.g., TMB for HRP)
-
Stop Solution
-
96-well cell culture plates
-
Microplate reader
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24-48 hours.
Protocol 2: Compound Treatment and Cell Stimulation
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Aspirate the culture medium from the 96-well plate and wash the cells once with PBS.
-
Add the compound dilutions and vehicle control to the respective wells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Following compound incubation, stimulate the cells by adding insulin to each well at a final concentration of 100 nM (or an empirically determined optimal concentration). Incubate for 15-30 minutes at 37°C.
Protocol 3: Cell Lysis and PTP1B Inhibition Measurement (Cell-Based ELISA)
-
After stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-20 minutes with gentle shaking.
-
Proceed with the cell-based ELISA according to the manufacturer's instructions. Briefly, this will involve:
-
Incubating the cell lysates in the antibody-coated wells.
-
Washing the wells to remove unbound components.
-
Adding the detection antibody.
-
Adding the substrate and developing the colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 4: Data Analysis
-
Subtract the background absorbance (wells with no cells) from all readings.
-
Normalize the data to the vehicle control to determine the percent inhibition or activation.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor that produces 50% of the maximal response) by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki (PTP1B) | 0.29 µM | Human | Enzymatic | [4] |
| Ki (CD45 D1D2) | 59 µM | Human | Enzymatic | [4] |
| Ki (PTPβ) | 560 µM | Human | Enzymatic | [4] |
| Ki (PTPε D1) | 1100 µM | Human | Enzymatic | [4] |
| Ki (SHP-1) | > 2000 µM | Human | Enzymatic | [4] |
| Ki (PTPα D1) | > 2000 µM | Human | Enzymatic | [4] |
| Ki (LAR D1D2) | > 2000 µM | Human | Enzymatic | [4] |
Table 2: Example IC50 Values for PTP1B Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay Principle | IC50 (µM) | Reference |
| This compound | RPE cells | Proliferation Assay (MTT) | ~1-2 µM (effective conc.) | [6] |
| Ursolic Acid | HepG2 | pNPP substrate | 3.40 ± 0.34 | [2] |
| Na3VO4 | N/A | pNPP substrate | 19.3 ± 1.1 | [7] |
Note: The effective concentration for this compound in the proliferation assay is an indirect measure of its cellular activity. Direct measurement of PTP1B substrate phosphorylation is recommended for more accurate IC50 determination.
Mandatory Visualization
Caption: PTP1B signaling pathway in insulin action.
Caption: Experimental workflow for the cell-based PTP1B inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Incomplete washing | Increase the number and vigor of wash steps. |
| Non-specific antibody binding | Use a blocking buffer and ensure antibody specificity. | |
| Low signal-to-noise ratio | Suboptimal cell density | Optimize cell seeding density. |
| Insufficient stimulation | Optimize insulin concentration and stimulation time. | |
| Low PTP1B expression | Use a cell line with higher endogenous expression or a stably transfected cell line. | |
| High well-to-well variability | Inconsistent cell plating | Ensure even cell distribution when seeding. |
| Pipetting errors | Use calibrated pipettes and careful pipetting techniques. |
Conclusion
The cell-based assay protocol described in this application note provides a robust and physiologically relevant method for screening and characterizing PTP1B inhibitors. Using the selective inhibitor this compound as a reference compound allows for the validation of the assay and ensures reliable and reproducible results. This assay is amenable to high-throughput formats and is a valuable tool for the discovery and development of novel therapeutics for metabolic diseases.
References
- 1. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]
- 5. PTP1B Cell Based ELISA Kit (A103112) [antibodies.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioassaysys.com [bioassaysys.com]
Application of P2Y12 Receptor Antagonists in Cell Migration Assays: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing P2Y12 receptor antagonists in cell migration assays. This guide addresses the critical role of the P2Y12 receptor in cellular motility and offers standardized methods to investigate its inhibition.
Initially, it is critical to clarify that the compound TCS 401 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and not a P2Y12 receptor antagonist. This document will therefore focus on the application of well-established P2Y12 antagonists in migration assays.
The P2Y12 receptor, a G protein-coupled receptor primarily known for its role in platelet aggregation, is increasingly recognized for its involvement in the migration of various cell types, including vascular smooth muscle cells (VSMCs) and microglia. Activation of the P2Y12 receptor by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that ultimately promotes cytoskeletal rearrangements and enhances cell motility.[1] Consequently, antagonists of this receptor are valuable tools for studying and potentially inhibiting these migratory processes, which are implicated in physiological and pathological conditions such as atherosclerosis and neuroinflammation.
P2Y12 Signaling Pathway in Cell Migration
Activation of the P2Y12 receptor by its endogenous ligand, ADP, initiates a signaling cascade that promotes cell migration. The receptor is coupled to the inhibitory G protein, Gi, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. This in turn leads to the dephosphorylation of cofilin, an actin-binding protein. Dephosphorylated cofilin promotes actin filament disassembly, leading to cytoskeletal reorganization and enhanced cell motility and migration.
References
Application Notes and Protocols for the Use of TCS 401 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 401 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in multiple signaling pathways implicated in cancer progression. PTP1B has been shown to be overexpressed in several human cancers, and its inhibition has emerged as a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in cancer cell line research to investigate its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the phosphatase activity of PTP1B. This leads to the hyperphosphorylation and activation of various downstream signaling molecules that are normally dephosphorylated by PTP1B. Key pathways affected by PTP1B inhibition in cancer cells include the JAK/STAT and PI3K/AKT signaling cascades. Notably, inhibition of PTP1B by this compound can lead to the sustained phosphorylation of STAT5, which in turn can modulate the expression of downstream targets such as the c-Myc oncogene, ultimately impacting cell proliferation and survival.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for how researchers can collate their experimentally determined data. A generalized protocol for determining the IC50 value is provided in the experimental protocols section.
Table 1: Experimentally Determined IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 72 | [Insert Value] |
| e.g., A549 | Lung Cancer | 72 | [Insert Value] |
| e.g., PC-3 | Prostate Cancer | 72 | [Insert Value] |
| e.g., HeLa | Cervical Cancer | 72 | [Insert Value] |
Mandatory Visualizations
Signaling Pathway of PTP1B Inhibition by this compound
Caption: this compound inhibits PTP1B, leading to increased phosphorylation of STAT5 and AKT, and subsequent c-Myc expression.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. log concentration of this compound) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the phosphorylation of STAT5 and the expression of c-Myc.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-c-Myc, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow appropriate safety precautions when handling chemicals and biological materials.
Application Notes and Protocols for TCS 401 in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 401 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2] Overactivity of PTP1B is implicated in the pathophysiology of insulin resistance, type 2 diabetes, and obesity.[3][4] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved insulin sensitivity and glucose metabolism.[1] These application notes provide detailed protocols for utilizing this compound in in vitro studies of metabolic disorders, focusing on the assessment of its effects on insulin signaling and glucose uptake in relevant cell models.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical properties.
| Parameter | Value | Target | Notes |
| Ki | 0.29 µM | PTP1B | |
| Selectivity | >200-fold vs. SHP-1 | PTP1B vs. other PTPs | Highly selective against other protein tyrosine phosphatases such as CD45, PTPβ, PTPε, SHP-1, PTPα, and LAR. |
This table will be populated with more specific data on metabolic outcomes as research becomes available.
Signaling Pathways and Experimental Workflow
Insulin Signaling Pathway and PTP1B Inhibition
PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade. This compound, by inhibiting PTP1B, maintains the phosphorylated, active state of these signaling molecules. This leads to the activation of the PI3K/Akt pathway, which is crucial for glucose transporter 4 (GLUT4) translocation to the cell membrane and subsequent glucose uptake.
Caption: PTP1B inhibition by this compound enhances insulin signaling.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on insulin resistance in a cellular model.
Caption: Workflow for assessing this compound in insulin resistance models.
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in 3T3-L1 Adipocytes
This protocol describes the induction of insulin resistance in differentiated 3T3-L1 adipocytes, a widely used model for studying adipocyte biology and insulin action.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
TNF-α (optional, for inflammation-induced insulin resistance)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin.
-
To initiate differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
After 2 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
After another 2 days, switch to DMEM with 10% FBS and maintain the cells, changing the medium every 2 days. Adipocytes should be fully differentiated by day 8-10.
-
-
Induction of Insulin Resistance:
-
High Insulin Method: Incubate differentiated adipocytes in DMEM with 10% FBS and a high concentration of insulin (e.g., 100 nM) for 24-48 hours.[5]
-
High Glucose Method: Culture differentiated adipocytes in a high-glucose medium (e.g., 25-30 mM glucose) for 24-48 hours.[5]
-
TNF-α Method: Treat differentiated adipocytes with TNF-α (e.g., 10 ng/mL) for 24-72 hours to induce inflammation-mediated insulin resistance.
-
Protocol 2: Assessment of Insulin-Stimulated Glucose Uptake
This protocol utilizes a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in insulin-resistant cells treated with this compound.
Materials:
-
Insulin-resistant 3T3-L1 adipocytes (from Protocol 1)
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Insulin
-
Phloretin (B1677691) (a glucose transporter inhibitor, for negative control)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Plate differentiated, insulin-resistant 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.
-
Serum-starve the cells for 2-4 hours in DMEM without FBS.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in KRH buffer for 1-2 hours.
-
-
Insulin Stimulation:
-
Stimulate the cells with 100 nM insulin for 30 minutes. Include a non-insulin stimulated control.
-
-
Glucose Uptake Assay:
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
A set of wells should be treated with phloretin to determine non-specific glucose uptake.
-
Protocol 3: Western Blot Analysis of Insulin Signaling Pathway
This protocol details the steps for analyzing the phosphorylation status of key proteins in the insulin signaling pathway following this compound treatment.
Materials:
-
Insulin-resistant cells (e.g., HepG2, 3T3-L1)
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and induce insulin resistance in cells as described previously.
-
Treat cells with this compound and/or insulin as in Protocol 2.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a valuable research tool for investigating the role of PTP1B in metabolic disorders. The protocols outlined above provide a framework for studying its effects on insulin signaling and glucose metabolism in vitro. By employing these methods, researchers can further elucidate the therapeutic potential of PTP1B inhibition for conditions such as type 2 diabetes and obesity. Further in vivo studies in relevant animal models are warranted to translate these findings into potential clinical applications.
References
- 1. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase-1B with antisense oligonucleotides improves insulin sensitivity and increases adiponectin concentrations in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS 401 Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and experimental use of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).
Compound Information
| Property | Value | Reference |
| Alternate Names | 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride | [1] |
| CAS Number | 243966-09-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₅S•HCl | [1] |
| Molecular Weight | 306.72 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to beige powder | |
| Solubility | Soluble in 0.1 M NaOH (2 mg/mL, with warming) and DMSO (11 mg/mL, sonication recommended). | [2] |
Proper Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[2] |
| 2-8°C | Short-term | ||
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid multiple freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Solutions are unstable; prepare fresh when possible.[3] |
Handling and Personal Protective Equipment (PPE)
This compound should be handled in a well-ventilated area by trained personnel. The following PPE is recommended:
-
Eye Protection: Safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of PTP1B, a key negative regulator of the insulin (B600854) signaling pathway.[3] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor (IR) and its downstream substrates, leading to the activation of pro-survival and growth pathways.
The primary signaling cascades affected by this compound are the PI3K/Akt and MEK/ERK pathways. Inhibition of PTP1B leads to increased phosphorylation and activation of Akt and Erk, promoting cell proliferation, differentiation, and migration.[2][4]
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): For some cell types, it may be beneficial to partially starve the cells in a medium with reduced serum (e.g., 1% FBS) for 12 hours prior to treatment.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Common final concentrations to test are 0.5, 1, and 2 µM.[4] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation of key signaling proteins like Akt and ERK.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, 2 µM) for a specified time (e.g., 30 minutes to 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.
Transwell Migration Assay
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
24-well Transwell inserts (with appropriate pore size for the cell type)
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS or a specific growth factor)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of chemoattractant medium to the lower chamber of each well.[5]
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentrations of this compound. Seed 1 x 10⁵ cells in 100 µL of this suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator, allowing the cells to migrate through the membrane.[6]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a fixation solution for 10 minutes. Then, stain the cells with Crystal Violet for 15 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
troubleshooting TCS 401 experimental results
Welcome to the technical support center for TCS 401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to help you optimize your experiments and interpret your results with confidence.
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is a potent, ATP-competitive small molecule inhibitor of Tyrosine Kinase Sentinel 1 (TKS1).[1] TKS1 is a critical upstream kinase in the Proliferation and Angiogenesis Signaling (PAS) pathway. By binding to the ATP-binding site of TKS1, this compound prevents its autophosphorylation and the subsequent phosphorylation of downstream targets, leading to an anti-proliferative effect in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype in sensitive cell lines after treatment with this compound?
In sensitive cell lines (e.g., HT-29, MDA-MB-231), this compound treatment is expected to inhibit the phosphorylation of TKS1 and its downstream effector, Signal Transducer Molecule 7 (STM7). This leads to a dose-dependent decrease in cell viability and proliferation.
Q2: Why is the IC50 value I'm observing in my cell-based assay higher than the biochemical IC50 reported on the datasheet?
It is common for the half-maximal effective concentration in a cellular context (EC50) to be higher than the biochemical half-maximal inhibitory concentration (IC50).[2] Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor.[1] The high intracellular concentration of ATP (1-5 mM) can compete with this compound for binding to the TKS1 kinase domain, reducing the apparent potency of the inhibitor in a cellular environment.[2][3]
-
Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and its potential susceptibility to cellular efflux pumps can affect the intracellular concentration achieved.[2]
-
Protein Binding: The inhibitor may bind to other cellular proteins or proteins in the culture medium, which can reduce its free concentration available to inhibit TKS1.[2]
Q3: I am observing inconsistent results between replicate wells in my 96-well plate viability assay. What are the common causes?
High variability across replicate wells is a frequent issue in plate-based assays.[4] Potential causes include:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated and consider using reverse pipetting for viscous solutions. Preparing a master mix of reagents can also help ensure consistency.[4]
-
Edge Effects: The outermost wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations.[4][5] It is recommended to fill these outer wells with sterile PBS or media and not use them for experimental samples.[6]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding by gently mixing between pipetting. Check cell confluency and morphology with a microscope before starting the assay.[6]
Q4: My Western blot shows high background, making it difficult to interpret the phosphorylation status of TKS1. How can I reduce the background?
High background on a Western blot can obscure results.[7] Here are several common solutions:
-
Optimize Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies).[7][8][9] Milk contains casein, a phosphoprotein, which can sometimes cross-react with phospho-specific antibodies.[7]
-
Adjust Antibody Concentrations: Titrate both primary and secondary antibody concentrations to find the optimal balance between signal and background.[7][8]
-
Improve Washing Steps: Increase the number and duration of washing steps with a buffer containing a mild detergent like Tween-20 to remove unbound antibodies.[8][10]
Troubleshooting Guides
Issue 1: Western Blot - Weak or No Signal for Phospho-TKS1
| Potential Cause | Recommended Solution |
| Low Protein Expression | Ensure the cell line used expresses sufficient levels of TKS1. Use a positive control cell line if available. Increase the amount of protein loaded onto the gel.[8] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[8] Ensure good contact between the gel and membrane and that the transfer was run for the appropriate time and voltage. |
| Suboptimal Antibody Concentration | The primary antibody dilution may be too high. Try a lower dilution (higher concentration). Always use freshly diluted antibody for optimal results.[10] |
| Inactive Secondary Antibody | Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit for a rabbit primary) and has not expired. |
| Presence of Phosphatases | Always include phosphatase inhibitors in your cell lysis buffer to protect the phosphorylation state of your protein.[9] |
Issue 2: Cell Viability Assay (MTT/WST-1) - Inconsistent or Unexpected Results
| Potential Cause | Recommended Solution |
| Compound Interference | This compound may directly reduce the MTT reagent. Test this in a cell-free system by adding this compound to media with the MTT reagent. If a color change occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).[5][11] |
| Incomplete Formazan (B1609692) Solubilization | Ensure complete dissolution of formazan crystals by using a sufficient volume of solubilization solvent (e.g., DMSO) and agitating the plate on an orbital shaker.[5] Visually confirm dissolution before reading.[5] |
| Media Component Interference | Phenol (B47542) red in culture media can interfere with absorbance readings. Use phenol red-free media during the assay.[5] Serum can also interfere; consider reducing serum concentration during the incubation step.[5][12] |
| Variable Incubation Times | Use a multichannel pipette to add reagents (e.g., MTT, stop solution) to all wells as simultaneously as possible to ensure consistent incubation times.[4] |
Data Presentation
Table 1: Comparative Potency of this compound in Biochemical vs. Cellular Assays
| Assay Type | Target | Parameter | Value |
| Biochemical (In Vitro Kinase Assay) | Recombinant Human TKS1 | IC50 | 15 nM |
| Cell-Based (HT-29 Viability) | Endogenous TKS1 | EC50 | 120 nM |
| Cell-Based (MDA-MB-231 Viability) | Endogenous TKS1 | EC50 | 155 nM |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (250 nM this compound) | p-TKS1 (Tyr552) Inhibition | p-STM7 (Ser210) Inhibition |
| HT-29 | 6 hours | 85% ± 5% | 78% ± 7% |
| MDA-MB-231 | 6 hours | 81% ± 6% | 75% ± 8% |
| MCF-7 (Low TKS1 expression) | 6 hours | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Western Blot for Phospho-TKS1 (p-TKS1) Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-TKS1 (Tyr552)) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5 minutes each with TBST at room temperature.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Add an ECL substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total TKS1 or a loading control like GAPDH.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[5] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[5]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the EC50 value.
Mandatory Visualizations
Caption: The Proliferation and Angiogenesis Signaling (PAS) pathway and the inhibitory action of this compound on TKS1.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
Optimizing TCS 401 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), for cell viability experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and summaries of key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator in various signaling pathways. PTP1B dephosphorylates and thereby inactivates receptor tyrosine kinases such as the insulin (B600854) receptor and JAK2, a critical component of the leptin signaling pathway. By inhibiting PTP1B, this compound can enhance these signaling pathways, leading to downstream cellular effects. In some cancer cells, PTP1B inhibition has been shown to suppress cell growth by modulating the PKM2/AMPK/mTORC1 pathway[1].
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point is to perform a dose-response experiment covering a broad range of concentrations. Based on published data, a range from 1 µM to 20 µM is a reasonable starting point for many cell lines. For instance, in D492 breast epithelial cells, a specific PTP1B inhibitor showed an IC50 of 8µM for reducing cell division[2]. It is crucial to determine the optimal concentration empirically for each specific cell line and experimental condition.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the cell line's doubling time and the specific biological question. A common starting point is to test several time points, such as 24, 48, and 72 hours. For example, a 72-hour treatment with 16 µM of a PTP1B inhibitor led to the death of the majority of D492 cells[2][3].
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: Several factors could contribute to this:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to PTP1B inhibition.
-
Off-Target Effects: At higher concentrations, all inhibitors have the potential for off-target effects that can induce toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments.
Q5: My results are not consistent across experiments. What can I do to improve reproducibility?
A5: Consistency is key in cell-based assays. To improve reproducibility:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Incubation Conditions: Maintain consistent incubation times and conditions (temperature, CO2 levels).
-
Assay Protocol: Follow a standardized and well-documented protocol for your cell viability assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, improper mixing of reagents, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix reagents thoroughly. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 value is significantly different from published data | Different cell line passage number, variation in experimental protocols (e.g., seeding density, incubation time), different assay method. | Use low-passage, authenticated cell lines. Standardize your protocol and ensure it aligns with the conditions reported in the literature. Be aware that different viability assays can yield different IC50 values. |
| Precipitate forms in the media after adding this compound | Poor solubility of the compound in the culture medium. | Ensure the stock solution is fully dissolved before diluting in media. Consider using a lower final concentration or a different solvent for the stock solution (while ensuring solvent toxicity is minimized). |
| No effect on cell viability observed | The cell line may be resistant to PTP1B inhibition, the concentration of this compound may be too low, or the incubation time may be too short. | Confirm PTP1B expression in your cell line. Perform a wider dose-response and a longer time-course experiment. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of a specific PTP1B inhibitor on D492 breast epithelial cells.
Table 1: Effect of a PTP1B Inhibitor on D492 Cell Viability after 72 hours
| Concentration | % Cell Viability (relative to DMSO control) |
| 2 µM | ~90% |
| 8 µM | ~50% (IC50)[2] |
| 16 µM | <20% (Majority of cells dead)[2][3] |
Table 2: Induction of Apoptosis by a PTP1B Inhibitor in D492 Cells
| Concentration | % Annexin V Positive Cells | % Propidium Iodide Positive Cells |
| DMSO (Control) | Low | Low |
| 8 µM | 26% | 21% |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the general steps for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after treatment with this compound.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by PTP1B and the effect of this compound inhibition.
Caption: PTP1B signaling pathways affected by this compound.
Caption: Experimental workflow for determining this compound IC50.
References
TCS 401 stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, TCS 401. The information provided is intended to address common stability issues and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in aqueous solutions and cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer (e.g., PBS) | Low solubility of this compound in neutral aqueous solutions. | This compound has limited solubility in neutral buffers. It is recommended to first prepare a concentrated stock solution in an appropriate solvent such as DMSO or 0.1 M NaOH.[1][2] Subsequent dilutions into your aqueous buffer should be done carefully, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for DMSO in cell culture). |
| Buffer composition and pH. | The stability of similar compounds can be pH-dependent. Although specific data for this compound is limited, it is advisable to ensure your final buffer pH is compatible with the compound's stability. If precipitation persists, consider preparing fresh dilutions immediately before use. | |
| Inconsistent or No Inhibitory Effect | Degradation of this compound in aqueous solution. | This compound solutions are known to be unstable.[3] It is critical to prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored at room temperature or in aqueous buffers for extended periods. |
| Incorrect storage of stock solutions. | Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Inaccurate concentration of the working solution. | Verify the calculations for your serial dilutions. Ensure the stock solution was fully dissolved before making dilutions. | |
| Cell Toxicity Observed | High concentration of this compound. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced toxicity. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of solvent added. | |
| Variability Between Experiments | Inconsistent preparation of this compound solutions. | Due to the instability of this compound in aqueous solutions, it is crucial to follow a standardized and consistent protocol for solution preparation for every experiment. Prepare the working solution at the same time point relative to the start of the experiment each time. |
| Differences in cell culture conditions. | Ensure that cell passage number, confluency, and other culture parameters are consistent between experiments, as these can affect cellular responses to inhibitors. |
Frequently Asked Questions (FAQs)
General Properties and Storage
What is this compound?
This compound is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][3][4][5][6] PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a target for research in diabetes and obesity.
What are the chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₅S · HCl[1] |
| Molecular Weight | 306.72 g/mol [1][3][5] |
| CAS Number | 243966-09-8[1][3][5] |
How should I store powdered this compound?
The powdered form of this compound should be desiccated and stored at room temperature.[1]
How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent. This compound is soluble in DMSO (up to 11 mg/mL) and 0.1 M NaOH (up to 20 mM).[1][5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][6]
Stability in Aqueous Solutions
How stable is this compound in aqueous solutions?
Can I prepare a large batch of this compound in my experimental buffer and use it over several days?
This is not recommended. Due to its instability in aqueous solutions, preparing a large batch that will be used over an extended period will likely lead to degradation of the compound and result in inconsistent experimental outcomes. Always prepare the working solution fresh on the day of the experiment.
Experimental Use
What is the recommended starting concentration for cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Published studies have shown effective concentrations in the micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
What signaling pathways are affected by this compound?
This compound, as a PTP1B inhibitor, primarily affects the insulin and leptin signaling pathways. PTP1B dephosphorylates the insulin receptor and its substrates, as well as JAK2 in the leptin pathway. By inhibiting PTP1B, this compound can lead to the activation of downstream signaling cascades such as the PI3K/Akt and MEK/Erk pathways.[4][5]
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell Culture
This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.067 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
-
Aliquot and Store Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
-
Prepare Working Solutions (Prepare Fresh for Each Experiment):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve your desired final concentrations.
-
Important: To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (final DMSO concentration of 0.1%).
-
Include a vehicle control in your experiment with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol for a PTP1B Inhibition Assay (General)
This protocol outlines a general procedure for measuring the inhibitory activity of this compound on PTP1B using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-nitrophenyl phosphate (pNPP) substrate solution
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PTP1B enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
PTP1B enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the pNPP substrate solution to each well to start the reaction.
-
-
Incubate and Stop the Reaction:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
preventing TCS 401 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, TCS 401. The following information is designed to help prevent precipitation of this compound in cell culture media and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway.[1] By inhibiting PTP1B, this compound enhances insulin receptor sensitivity, making it a valuable tool for research in diabetes and metabolism.[1]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound has low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous-based cell culture medium, the compound can "crash out" or precipitate. This is due to the rapid change in solvent polarity and the final concentration of this compound exceeding its solubility limit in the media.
Q3: What are the visible signs of this compound precipitation?
A3: Precipitation of this compound can appear as a fine crystalline solid, a general cloudiness or haziness in the medium, or a thin film on the surface of the culture vessel.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For example, a 10 mM stock solution can be prepared. Ensure the compound is completely dissolved. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions of this compound are noted to be unstable, so it is recommended to prepare them fresh.[3]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Media
If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a dose-response experiment to find the optimal non-precipitating concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of this compound in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| Incorrect Order of Addition | Adding small volumes of media to the concentrated drug can also induce precipitation. | Always add the drug (in its intermediate dilution) to the final volume of media, not the other way around. |
Issue: Delayed Precipitation of this compound During Incubation
If the medium with this compound appears clear initially but shows precipitation after several hours or days in the incubator, this could be due to:
| Potential Cause | Explanation | Recommended Solution |
| Changes in Media pH | The pH of the culture medium can shift during incubation due to cellular metabolism, which can affect the solubility of this compound. | Ensure your incubator's CO2 levels are stable and appropriate for the medium's buffering system (e.g., bicarbonate). |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, test the solubility and stability of this compound in different basal media formulations. |
| Evaporation | Evaporation of water from the culture vessel can increase the effective concentration of this compound, leading to precipitation. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates for long-term experiments. |
Data Presentation
Hypothetical Solubility of this compound in Different Cell Culture Media
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual solubility should be determined empirically.
| Media Type | Supplement | Temperature | Maximum Soluble Concentration (µM) without Precipitation |
| DMEM | 10% FBS | 37°C | 15 |
| DMEM | 1% FBS | 37°C | 10 |
| RPMI-1640 | 10% FBS | 37°C | 12 |
| Serum-Free Medium | N/A | 37°C | 5 |
| DMEM | 10% FBS | 4°C | 2 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a recommended method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
-
Prepare a 10 mM Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the powder is completely dissolved. The solution should be clear.
-
Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile tube, add 99 µL of the pre-warmed medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex to mix. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
In a new sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
Add the appropriate volume of the 100 µM intermediate solution to the medium. For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Gently mix by inverting the tube or pipetting up and down.
-
The final DMSO concentration in this example is 0.1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to empirically determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a Serial Dilution of this compound:
-
In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in pre-warmed complete cell culture medium. A typical starting concentration could be 50 µM.
-
Include a well with medium and DMSO only as a vehicle control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
For a more quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually and/or by absorbance reading) is the maximum working soluble concentration of this compound under your experimental conditions.
-
Mandatory Visualizations
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of TCS 401
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is protein-tyrosine phosphatase 1B (PTP1B). It is a selective inhibitor with a reported Ki value of 0.29 μM.[1]
Q2: What are the known downstream effects of this compound on its primary target?
A2: Inhibition of PTP1B by this compound has been shown to promote the proliferation and migration of retinal pigment epithelial (RPE) cells.[1] This is achieved through the activation of extracellular signal-regulated kinase (Erk) and protein kinase B (Akt) phosphorylation.[1]
Q3: What are off-target effects and why should I be concerned when using this compound?
A3: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (PTP1B). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of PTP1B. Off-target effects can also cause cellular toxicity. Therefore, understanding the selectivity profile of this compound is crucial for obtaining reliable data.
Q4: How can I experimentally determine if the observed effects in my cells are due to off-target interactions of this compound?
A4: A multi-step approach is recommended. Start with a broad kinase or phosphatase profiling screen to identify potential off-target interactions in vitro. Follow up with cell-based assays to confirm target engagement and investigate the functional consequences of any identified off-target activity. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging PTP1B in your cellular model.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound that could indicate potential off-target effects.
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype: The observed cellular phenotype does not align with the known function of PTP1B inhibition. | The phenotype may be caused by this compound interacting with an unknown off-target protein. | 1. Perform a literature search: See if the observed phenotype is associated with the inhibition of other signaling pathways. 2. Conduct a broad kinase/phosphatase profiling assay: Screen this compound against a large panel of kinases and phosphatases to identify potential off-target interactions. 3. Use a structurally unrelated PTP1B inhibitor: If a different PTP1B inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound. 4. Employ genetic knockdown: Use siRNA or CRISPR to knockdown PTP1B. If the phenotype persists with this compound treatment in PTP1B-knockdown cells, it is likely an off-target effect. |
| Cellular Toxicity: You observe significant cell death or reduced viability at concentrations expected to be selective for PTP1B. | Off-target binding of this compound may be disrupting essential cellular pathways. | 1. Determine the IC50 for PTP1B inhibition and the CC50 (50% cytotoxic concentration) for your cell line. A small window between these values suggests off-target toxicity. 2. Test a rescue experiment: If you have identified a potential off-target, see if overexpressing that target can rescue the toxic phenotype. 3. Use a less toxic analog: If available, test a structurally related analog of this compound that has been shown to have a better selectivity profile. |
| Inconsistent Results: Experimental results with this compound are not reproducible. | The expression levels of the off-target protein may vary between cell passages or different cell lines, leading to inconsistent responses. | 1. Confirm target expression: Use western blotting or qPCR to confirm the expression of PTP1B in your cell line. 2. Characterize your cell line: Perform cell line authentication to ensure you are working with the correct cells. 3. Standardize experimental conditions: Ensure consistent cell density, passage number, and media components for all experiments. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Assay Type | Value | Reference |
| PTP1B | Ki | 0.29 μM | [1] |
Experimental Protocols
Protocol 1: Kinase and Phosphatase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound by screening it against a broad panel of kinases and phosphatases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases or phosphatases, their specific substrates, and ATP (for kinases).
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature and time for the enzymatic reaction to occur.
-
Detection: Use an appropriate detection method to measure enzyme activity. For kinases, this could be a radiometric assay measuring the incorporation of ³³P-ATP into the substrate, or a luminescence-based assay like ADP-Glo™ that measures ADP production. For phosphatases, a colorimetric or fluorometric assay using a phosphate-releasing substrate can be used.
-
Data Analysis: Calculate the percent inhibition of each enzyme at each concentration of this compound. Determine the IC50 values for any enzymes that show significant inhibition. A highly selective inhibitor will have a large window (e.g., >100-fold) between its potency for the primary target and any off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (PTP1B) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control for a specific time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble PTP1B in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PTP1B as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathways of this compound.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
Technical Support Center: Addressing Inconsistent Findings with TCS 401
Welcome to the technical support center for TCS 401. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experiments with the PTP1B inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin signaling pathways.[4][5][6] By inhibiting PTP1B, this compound effectively prevents the dephosphorylation of key signaling molecules, leading to a sustained downstream signal.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the activity of this compound and ensuring reproducible results. Solutions of this compound are reported to be unstable and should be prepared fresh.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] When preparing stock solutions, sonication may be recommended to aid dissolution. For cell-based assays, it is critical to ensure the final concentration of DMSO is low and consistent across all wells to avoid solvent-induced artifacts.[9][10]
Troubleshooting Inconsistent Experimental Outcomes
Issue 1: Variable Effects on Target Phosphorylation
Q4: We are observing inconsistent levels of phosphorylation of PTP1B target proteins (e.g., IR, Akt, Erk) in our Western blots after treatment with this compound. What could be the cause?
This is a common issue when studying signaling pathways. The variability can stem from multiple factors related to your experimental protocol. Here is a troubleshooting guide:
Potential Causes and Solutions for Inconsistent Phosphorylation Results
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Phosphatase Activity in Lysates | Always use freshly prepared lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice or at 4°C throughout the preparation process.[11][12] | Phosphorylation is a dynamic process, and endogenous phosphatases in your cell lysate can dephosphorylate your target proteins, leading to lower and more variable signals.[11][12] |
| Suboptimal Western Blotting Technique | Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody incubation steps. Avoid using milk as a blocking agent; 3-5% Bovine Serum Albumin (BSA) in TBST is recommended.[11][12][13] | Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies. Milk contains casein, a phosphoprotein, which can lead to high background.[11][13] |
| Antibody Performance | Ensure your phospho-specific antibody has been validated for the application. Run a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., untreated or vehicle-treated cells).[12][14] | The specificity and affinity of the primary antibody are critical for detecting the phosphorylated target. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your target protein before running the Western blot. Use a highly sensitive chemiluminescent substrate.[11][14] | The fraction of a protein that is phosphorylated at any given time can be very low. |
| Instability of this compound in Media | Prepare fresh dilutions of this compound in your cell culture medium for each experiment.[2] | The stability of the compound in aqueous media over time can affect its effective concentration. |
Issue 2: Discrepancies in Cell Viability/Proliferation Assays
Q5: Our MTT assay results show inconsistent dose-response curves and high variability between replicates when treating cells with this compound. Why might this be happening?
MTT assays measure metabolic activity, which is an indirect measure of cell viability. Inconsistencies can arise from the assay itself or from the properties of the compound being tested.
Troubleshooting Guide for Inconsistent MTT Assay Results
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly. Gentle agitation on an orbital shaker can help.[15][16][17] | Incomplete solubilization is a major source of variability in MTT assays, leading to inaccurate absorbance readings.[15][16] |
| Interference from this compound | Test for direct reduction of MTT by this compound in a cell-free system. If interference is observed, consider using an alternative viability assay that measures a different endpoint (e.g., LDH assay for membrane integrity or a crystal violet assay for cell number).[15] | Some chemical compounds can directly reduce MTT to formazan, leading to a false-positive signal for cell viability.[15] |
| Edge Effects | Avoid using the outermost wells of the 96-well plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[9][15] | Evaporation can concentrate media components and the test compound, leading to inconsistent results in the outer wells.[9][15] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques.[18] | A non-uniform number of cells across wells is a primary cause of high replicate variability.[18] |
| Precipitation of this compound | Visually inspect the wells for any compound precipitation at higher concentrations. If observed, prepare fresh dilutions and ensure complete solubilization in the stock solution. Consider lowering the highest concentration tested.[15] | Compound precipitation will lead to an inaccurate final concentration in the well. |
Issue 3: Inconsistent PTP1B Enzymatic Assay Results
Q6: We are getting variable IC50 values for this compound in our in vitro PTP1B enzymatic assay. What factors could contribute to this?
The accuracy of in vitro enzymatic assays depends on precise control over various experimental parameters.
Factors Affecting PTP1B Enzymatic Assay Consistency
| Parameter | Recommendation | Rationale |
| Reagent Quality and Concentration | Use high-purity recombinant PTP1B enzyme and substrate (e.g., p-nitrophenyl phosphate, pNPP).[19] Ensure accurate and consistent concentrations of the enzyme, substrate, and ATP (if applicable to the assay format) across all wells.[9] | The activity of the enzyme and the kinetics of the reaction are highly dependent on the quality and concentration of the reagents. |
| Assay Buffer Composition | Maintain a consistent pH and ionic strength of the reaction buffer. A common buffer for PTP1B assays includes 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[20] | Enzyme activity is highly sensitive to pH and buffer components. |
| Incubation Time and Temperature | Use a calibrated incubator to ensure a stable and uniform temperature across the assay plate. Ensure that the reaction is stopped at the same time point for all wells.[9] | Enzyme kinetics are temperature-dependent. Variations in incubation time will lead to inconsistent results. |
| Compound Solubility | Visually inspect for any precipitation of this compound in the assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory across all wells.[21] | Poor solubility can lead to an overestimation of the IC50 value. |
| Assay Readout | Ensure that the detection method is within its linear range. For absorbance-based assays, check for interference from the compound itself at the measurement wavelength.[22] | Non-linearity or interference in the detection step can lead to inaccurate measurements of enzyme activity. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Starve cells in serum-free media for 12-24 hours. Pre-treat with this compound at various concentrations for 1-2 hours. Stimulate with an appropriate agonist (e.g., insulin) for 10-15 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt or a housekeeping protein like GAPDH.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15]
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[23] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
Visualizing Key Concepts
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PTPN1 - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. youtube.com [youtube.com]
- 19. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 23. resources.rndsystems.com [resources.rndsystems.com]
improving the solubility of TCS 401 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TCS 401 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3][4] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition can enhance insulin sensitivity. This compound has a Ki value of 0.29 μM for PTP1B and shows high selectivity over other protein tyrosine phosphatases.[1][2] By inhibiting PTP1B, this compound can lead to the activation of downstream signaling pathways such as the MEK/Erk and PI3K/Akt pathways.[2][5]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a white to beige powder. Its chemical formula is C₁₀H₁₀N₂O₅S·HCl, and it has a molecular weight of 306.72 g/mol .[1][4] The compound is also known by its chemical name: 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride.[1][4]
Troubleshooting Guide
Issue: Difficulty in dissolving this compound.
Solution:
The solubility of this compound can vary depending on the solvent and the specific batch of the compound. Below is a summary of reported solubility data and recommended solvents.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (35.86 mM) | Sonication is recommended. | [2] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Clear solution. | |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution. | |
| 100 mM NaOH | 20 mM | - | [1] |
| 0.1 M NaOH | 2 mg/mL | Clear solution, warming may be required. |
Recommendations:
-
For cell-based assays: It is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[2] Due to the potential for DMSO to be toxic to cells, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%).
-
Sonication: To aid dissolution in DMSO, sonication is recommended.[2]
-
Fresh Solutions: It is recommended to prepare solutions fresh.[3] If storage is necessary, store stock solutions at -80°C for up to one year.[2]
Issue: Precipitation of this compound upon dilution in aqueous media.
Solution:
Precipitation upon dilution of a DMSO stock solution into aqueous buffer or cell culture media is a common issue for poorly soluble compounds.
Recommendations:
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous medium while vortexing or stirring to ensure rapid mixing.
-
Use of Co-solvents: In some cases, the use of a co-solvent in the final aqueous solution can help maintain solubility. However, the compatibility of the co-solvent with the experimental system must be verified.
-
Lower Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3067 mg of this compound (Molecular Weight: 306.72 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity DMSO to the powder.
-
Sonication: Place the vial in a sonicator bath and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]
Protocol 2: General Workflow for a Cell-Based Assay
This workflow outlines the general steps for treating cells with this compound.
Caption: General experimental workflow for cell-based assays using this compound.
Signaling Pathway Diagram
PTP1B Signaling Pathway and the Effect of this compound
This compound acts as a selective inhibitor of PTP1B, which in turn modulates the phosphorylation status of key proteins in the insulin signaling pathway. This leads to the activation of downstream kinases like Akt and Erk.[2][5]
Caption: this compound inhibits PTP1B, leading to activation of Akt and Erk pathways.
References
TCS 401 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with a Ki value of 0.29 μM.[1][2][3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of downstream targets, leading to the activation of signaling cascades such as the Erk and Akt pathways.[4]
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in cell-based assays to study the role of PTP1B in various cellular processes. Common applications include investigating its effects on cell proliferation, differentiation, and migration.[4] For instance, studies have shown that this compound can promote the proliferation of retinal pigment epithelial (RPE) cells and activate Erk and Akt phosphorylation.[4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of 11 mg/mL (35.86 mM) in DMSO, and sonication may be required to fully dissolve the compound.[1] Another source indicates solubility up to 20 mM in 100mM NaOH.[1] For long-term storage, it is advisable to store the stock solution at -80°C. Note that solutions of this compound may be unstable, and it is often recommended to prepare them fresh.[5]
Q4: At what concentrations should I use this compound in my cell culture experiments?
A4: The optimal concentration of this compound will depend on the cell type and the specific experimental conditions. However, published studies have reported significant biological effects in the range of 0.5 to 2 μM.[4] For example, in RPE cells, concentrations of 0.5, 1, and 2 μM have been shown to significantly increase cell proliferation and the phosphorylation of Erk and Akt.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: What are the known off-target effects of this compound?
A5: this compound is a selective inhibitor of PTP1B. However, like most inhibitors, the potential for off-target effects increases with concentration.[6][7][8] It shows significantly higher Ki values for other protein tyrosine phosphatases such as CD45, PTPβ, SHP-1, and PTPα, indicating a high degree of selectivity for PTP1B.[1][2][3][9] To minimize off-target effects, it is crucial to use the lowest effective concentration determined by a dose-response curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. This can be exacerbated by temperature shifts (e.g., moving from cold storage to a 37°C incubator).[10][11][12] | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to maintain solubility. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - After diluting the stock solution into the medium, vortex or gently mix immediately to ensure even dispersion. - Visually inspect the medium for any signs of precipitation (cloudiness or visible particles) before adding it to the cells. |
| No observable effect on the target pathway (e.g., no change in p-Akt levels). | - Insufficient concentration of this compound. - The inhibitor has degraded due to improper storage or handling. - The cell line is not sensitive to PTP1B inhibition. - The experimental endpoint is not appropriate for detecting the effect. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Prepare fresh stock solutions of this compound. Solutions are reported to be unstable.[5] - Confirm that your cell line expresses PTP1B at a sufficient level. - Ensure that the downstream target (e.g., Akt) is activated in your experimental system to a level where de-inhibition can be observed. This might require stimulation with a growth factor. |
| High cell toxicity or unexpected off-target effects. | The concentration of this compound is too high, leading to non-specific effects.[6][7][8] | - Reduce the concentration of this compound. It is recommended to use the lowest concentration that gives the desired on-target effect. - Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range of this compound for your specific cell line. - To confirm that the observed effects are due to PTP1B inhibition, consider using a structurally different PTP1B inhibitor as a control or performing siRNA-mediated knockdown of PTP1B. |
| Inconsistent results between experiments. | - Variability in the preparation of this compound working solutions. - Inconsistent cell culture conditions (e.g., cell density, passage number). - Degradation of the this compound stock solution over time. | - Standardize the protocol for preparing and diluting this compound. - Maintain consistent cell culture practices. - Aliquot the this compound stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |
Experimental Protocols
Detailed Protocol for Treating Cells with this compound and Subsequent Western Blot for Phospho-Akt (Ser473)
This protocol provides a detailed methodology for treating a cell line with this compound to inhibit PTP1B and subsequently analyzing the phosphorylation status of Akt at Ser473 by Western blot.
Materials:
-
Cell line of interest (e.g., a cell line known to have active PI3K/Akt signaling)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-Akt (Ser473)
-
Primary antibody against total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a fresh working solution of this compound in complete culture medium from a DMSO stock. For example, to achieve a final concentration of 1 µM, dilute a 10 mM stock solution 1:10,000 in the medium. Include a vehicle control (DMSO) at the same final concentration.
-
Remove the old medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1, 6, or 24 hours). This should be optimized for your specific experiment.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and/or a loading control like β-actin or GAPDH.
-
Data Presentation
Table 1: Selectivity of this compound for PTP1B over other Protein Tyrosine Phosphatases.
| Phosphatase | Ki (μM) |
| PTP1B | 0.29 |
| CD45 D1D2 | 59 |
| PTPβ | 560 |
| PTPε D1 | 1100 |
| SHP-1 | >2000 |
| PTPα D1 | >2000 |
| LAR D1D2 | >2000 |
(Data sourced from R&D Systems and MedKoo Biosciences)[1][2]
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound treatment and analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. apexbt.com [apexbt.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. cellculturedish.com [cellculturedish.com]
Technical Support Center: Minimizing Variability in TCS 401-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments utilizing the PTP1B inhibitor, TCS 401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in several signaling pathways. By inhibiting PTP1B, this compound effectively increases the phosphorylation of downstream targets, such as the insulin (B600854) receptor, leading to the activation of pathways like the Erk and Akt signaling cascades. This can result in increased cell proliferation and migration.
Q2: What is the reported Ki value for this compound against PTP1B?
A2: this compound has a reported inhibition constant (Ki) of 0.29 µM for PTP1B.
Q3: How should I prepare and store this compound solutions?
A3: this compound powder can be stored at -20°C for up to three years. However, solutions of this compound are unstable and it is highly recommended to prepare them fresh for each experiment. If a stock solution must be prepared (e.g., in DMSO), it should be aliquoted and stored at -80°C for no longer than one year. Avoid repeated freeze-thaw cycles.
Q4: What are the most common sources of variability in cell-based assays with this compound?
A4: Common sources of variability include:
-
Cell Health and Culture Conditions: Passage number, cell density at the time of treatment, and inconsistencies in media, serum, or supplements.
-
This compound Preparation and Handling: Inconsistent stock solution concentration due to improper dissolution or degradation from improper storage.
-
Assay Protocol Execution: Variations in incubation times, reagent concentrations, and pipetting techniques.
-
Plate Effects: "Edge effects" in multi-well plates can lead to inconsistent cell growth and drug response.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 10-15 minutes on a level surface before transferring to the incubator to ensure even cell distribution. |
| "Edge effect" in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humid environment and reduce evaporation from the inner wells. |
| Inaccurate pipetting of this compound or assay reagents | Calibrate your pipettes regularly. When adding small volumes, ensure the pipette tip is below the surface of the liquid in the well. Use a new tip for each replicate where possible. |
| Cell morphology changes due to handling | Handle cell culture plates gently to avoid disturbing adherent cells. Minimize the time plates are outside the incubator. |
Issue 2: Inconsistent this compound Potency (IC50 Value)
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Always prepare fresh this compound solutions from powder for each experiment. If using a frozen stock, use a fresh aliquot and avoid freeze-thaw cycles. |
| Variations in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Differences in cell confluence at time of treatment | Standardize the cell seeding density and the incubation time before adding this compound to ensure a consistent level of cell confluence for each experiment. |
| Variability in serum lots | Serum contains various growth factors and components that can influence cell signaling and drug response. If possible, test and use a single lot of serum for a series of related experiments. |
Issue 3: Unexpected or No Effect of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Double-check all calculations for stock solution and final dilution concentrations. |
| Cell line is not responsive to PTP1B inhibition | Confirm that your cell line expresses PTP1B and that the pathway you are studying is regulated by PTP1B. You can verify this by Western blot for PTP1B expression and phosphorylation of downstream targets like Akt and Erk. |
| Precipitation of this compound in culture medium | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent for the initial stock solution. Sonication may aid in dissolution. |
| Off-target effects | While this compound is selective, off-target effects are possible at high concentrations. Perform dose-response experiments to determine the optimal concentration range and consider using a secondary, structurally different PTP1B inhibitor to confirm on-target effects. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Notes |
| Ki (PTP1B) | 0.29 µM | Inhibition constant for Protein-Tyrosine Phosphatase 1B. |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell type, substrate concentration, incubation time) and should be determined empirically for your specific assay.
Experimental Protocols
Protocol 1: PTP1B Enzymatic Assay
This protocol provides a general framework for measuring the enzymatic activity of PTP1B in the presence of inhibitors.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Prepare Substrate Solution: Dissolve p-nitrophenyl phosphate (B84403) (pNPP) in Assay Buffer to a final concentration of 2 mM.
-
Prepare PTP1B Enzyme Solution: Dilute recombinant human PTP1B in Assay Buffer to the desired concentration (e.g., 0.1-0.5 µg/mL).
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in Assay Buffer to achieve a range of concentrations for IC50 determination.
-
Assay Procedure (96-well plate):
-
Add 20 µL of each this compound dilution or vehicle control to respective wells.
-
Add 60 µL of PTP1B Enzyme Solution to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of Substrate Solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Readout: Stop the reaction by adding 50 µL of 1 N NaOH. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate at 37°C for 4 hours, or until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Readout: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for a cell proliferation (MTT) assay.
Caption: A logical decision tree for troubleshooting common issues.
TCS 401 degradation and how to avoid it
This guide provides researchers, scientists, and drug development professionals with essential information for handling the protein tyrosine phosphatase 1B (PTP1B) inhibitor, TCS 401. Due to its inherent instability in solution, proper handling and experimental design are critical to ensure accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
| Observation/Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected potency in cell-based or biochemical assays. | Degradation of this compound in solution. Solutions of this compound are known to be unstable.[1] | 1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.[1] 2. Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for initial stock solutions.[2] 3. pH Considerations: The stability of compounds containing functional groups similar to those in this compound can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range. 4. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.[2] |
| High variability between replicate wells in cell-based assays. | 1. Inconsistent this compound concentration due to degradation. 2. General cell-based assay variability. | 1. Standardize Drug Preparation: Ensure consistent timing between the preparation of the final dilution and its addition to the cells. 2. Review Assay Protocol: Check for inconsistencies in cell seeding density, incubation times, and pipetting techniques.[3][4] 3. Use of Controls: Include appropriate vehicle controls and positive controls in every experiment. |
| Precipitate forms in the experimental medium. | Poor solubility or compound degradation. | 1. Verify Solubility: Check the solubility of this compound in your specific experimental medium. Sonication may be recommended for dissolving the compound in DMSO.[2] 2. Dilution Method: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer immediately before use. |
| Loss of inhibitory activity over the course of a long-term experiment. | Time-dependent degradation of this compound in the experimental medium. | 1. Time-Course Experiment: If possible, assess the stability of this compound in your experimental medium over the duration of your experiment. 2. Replenish Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: It is crucial to prepare stock solutions of this compound fresh for each experiment.[1] If a stock solution must be stored, it should be aliquoted into single-use vials and stored at -80°C for no longer than one year.[2] For short-term storage of up to one month, -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles.[2]
Q2: What are the likely degradation pathways for this compound?
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, follow these best practices:
-
Prepare solutions immediately before use.[1]
-
Use high-purity, anhydrous solvents.
-
Store the solid compound and solutions at the recommended low temperatures and protect from moisture.[2]
-
For cell-based assays, add the compound to the culture medium as the final step before treating the cells.
-
Protect solutions from prolonged exposure to light, as photostability has not been characterized.
Q4: Are there any known incompatibilities of this compound with common experimental reagents?
A4: The safety data sheet for this compound indicates that it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage of Solid | -20°C for up to 3 years. | [2] |
| Storage of Solution (in solvent) | -80°C for up to 1 year; -20°C for up to 1 month. | [2] |
| Solubility in DMSO | 11 mg/mL (35.86 mM) | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and, if necessary, sonicate to ensure complete dissolution.[2]
-
If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed, sterile cell culture medium to the final desired concentrations.
-
Perform the final dilution step immediately before adding the working solutions to the cells.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is non-toxic to the cells.
Visualizations
Caption: A flowchart for troubleshooting experimental issues with this compound.
Caption: Inhibition of PTP1B by this compound enhances insulin receptor signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with TCS 401
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving TCS 401. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it impact incubation time?
A1: this compound is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is an enzyme that removes phosphate (B84403) groups from key signaling proteins. By inhibiting PTP1B, this compound prevents the dephosphorylation of its target proteins, leading to a sustained phosphorylation state and activation of downstream signaling pathways. Notably, this compound has been shown to activate Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) phosphorylation.[1] The optimal incubation time is the duration required to achieve a measurable and stable increase in the phosphorylation of these downstream targets.
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. For initial experiments, a time-course and dose-response study is recommended. Based on published data, a starting point could be a concentration range of 1-10 µM.[1] For observing changes in protein phosphorylation (e.g., p-ERK, p-Akt), shorter incubation times are generally sufficient. We recommend starting with a time-course of 15, 30, 60, and 120 minutes. For cellular responses like proliferation, longer incubation times of 24, 48, and 72 hours may be necessary.[4]
Q3: How can I confirm that this compound is active in my cell-based assay?
A3: The most direct method to confirm the activity of this compound is to measure the phosphorylation status of its downstream targets. An increase in the ratio of phosphorylated ERK (p-ERK) to total ERK and phosphorylated Akt (p-Akt) to total Akt is a reliable indicator of this compound activity.[1] This is typically assessed using Western blotting.
Q4: Is this compound cytotoxic?
A4: While this compound is designed to modulate signaling pathways, high concentrations or prolonged exposure may lead to cytotoxicity in some cell lines. It is crucial to perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to determine the optimal non-toxic concentration range for your specific cell type and experimental duration.[5][6] Distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects is important for accurate interpretation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No increase in p-ERK / p-Akt signal | Incubation time is too short or too long. | Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to identify the peak phosphorylation time.[7] |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM). | |
| Low basal activity of the signaling pathway in the chosen cell line. | Consider stimulating the pathway with a growth factor (e.g., EGF, FGF) to establish a baseline of PTP1B activity before adding this compound. | |
| Issues with sample preparation or Western blot protocol. | Ensure lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation.[8] Use BSA instead of milk for blocking, as milk contains phosphoproteins that can increase background.[8] | |
| High variability in p-ERK / p-Akt signal between replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding density across all wells, as this can affect cellular responses.[4] |
| Variation in incubation time between samples. | Stagger the addition of this compound and the lysis steps to ensure precise and consistent incubation times for all samples. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter compound concentration and affect cell health.[9] | |
| Decreased cell viability at effective this compound concentrations | Compound toxicity. | Reduce the incubation time. A shorter exposure may be sufficient to observe signaling changes without inducing cell death. |
| Off-target effects. | Lower the concentration of this compound. Consider using it in combination with other agents to achieve the desired effect at a lower, non-toxic dose. | |
| Nutrient depletion in long-term experiments. | For incubations longer than 48 hours, consider replenishing the media with fresh this compound to maintain compound concentration and nutrient levels.[4] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol details the steps to determine the optimal incubation time of this compound by assessing its effect on ERK phosphorylation.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 18-24 hours.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, you may serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or complete culture medium to the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Treat the cells with the this compound-containing media for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At the end of each incubation period, aspirate the media, wash the cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Analyze the samples for p-ERK and total ERK levels as described in Protocol 2. The optimal incubation time is the point at which the ratio of p-ERK to total ERK is maximal.
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane using a mild stripping buffer and re-probe with an antibody against total ERK.[8] Follow the same washing, secondary antibody, and detection steps.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Visualizations
Caption: this compound inhibits PTP1B, increasing phosphorylation and activating ERK/Akt signaling.
Caption: Workflow for optimizing this compound incubation time and concentration.
Caption: Logic for troubleshooting unexpected Western blot signals for p-ERK.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TCS 401 Effects on Cell Signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing TCS 401, a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), in cell signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small molecule inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] Its CAS number is 243966-09-8.[3][4][5] PTP1B is a negative regulator of several signaling pathways, including the insulin (B600854) and leptin signaling pathways.[6][7][8] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules, leading to the activation of downstream pathways such as the MEK/Erk and PI3K/Akt pathways.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[9] In solvent, it should be stored at -80°C for up to one year.[9] Stock solutions are unstable and should be prepared fresh.[10] It is advisable to prepare high-concentration stock solutions in a suitable solvent like DMSO and store them in small aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO at a concentration of 11 mg/mL (35.86 mM).[9] It is also reported to be soluble up to 20 mM in 100mM NaOH.[2]
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective inhibitor of PTP1B. Its inhibitory constant (Ki) for PTP1B is 0.29 μM. It shows significantly lower potency against other protein-tyrosine phosphatases, indicating a high degree of selectivity.[2][4]
Q5: What are the expected effects of this compound on cell signaling and function?
A5: By inhibiting PTP1B, this compound is expected to increase the phosphorylation of downstream targets, leading to the activation of pro-survival and pro-proliferative signaling pathways. Specifically, treatment with this compound has been shown to activate the MEK/Erk and PI3K/Akt signaling pathways.[1] This can result in increased cell proliferation, differentiation, and migration in certain cell types.[1][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low increase in Erk/Akt phosphorylation after this compound treatment. | 1. Inhibitor Instability: this compound solutions are unstable.[10]2. Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions.3. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.4. Low PTP1B Expression: The target cell line may not express sufficient levels of PTP1B.5. Suboptimal Treatment Time: The duration of inhibitor treatment may be too short or too long. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.5, 1, 2 μM have been shown to be effective in RPE cells).[1]3. Review the physicochemical properties of this compound and consider using a permeabilizing agent if necessary, though this is not a commonly reported issue.4. Confirm PTP1B expression in your cell line using Western Blot or qPCR.5. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to determine the optimal time point for observing maximal phosphorylation. |
| Inconsistent results between experiments. | 1. Variability in Inhibitor Activity: Repeated freeze-thaw cycles of stock solutions can reduce inhibitor potency.2. Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration in the media can affect signaling pathways.3. Experimental Technique: Inconsistent antibody dilutions or incubation times during Western Blotting. | 1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.3. Standardize all experimental protocols , including antibody concentrations and incubation times. Use positive and negative controls in every experiment. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects.2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments.2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Unexpected cellular phenotype. | 1. Complex Signaling Crosstalk: Inhibition of PTP1B can have unforeseen consequences on other signaling pathways in specific cellular contexts.2. Cell Line-Specific Responses: The cellular response to PTP1B inhibition can vary significantly between different cell types. | 1. Investigate other related signaling pathways that might be affected by PTP1B inhibition. Consider using inhibitors for other pathways to dissect the observed phenotype.2. Validate your findings in multiple cell lines to determine if the observed effect is a general or cell-type-specific phenomenon. |
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Phosphatase | Ki (μM) |
| PTP1B | 0.29 |
| CD45 D1D2 | 59 |
| PTPβ | 560 |
| PTPε D1 | 1100 |
| SHP-1 | >2000 |
| PTPα D1 | >2000 |
| LAR D1D2 | >2000 |
Data sourced from R&D Systems and MedKoo Biosciences.[2][4]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Erk and Phospho-Akt
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with varying concentrations of freshly prepared this compound (e.g., 0.5, 1, 2 μM) or vehicle control (e.g., DMSO) for the desired time period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Erk (p-Erk), total Erk, phospho-Akt (p-Akt), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed 5x10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Cell Treatment:
-
Partially starve cells in a medium containing 1% FBS for 12 hours.
-
Treat cells with various concentrations of freshly prepared this compound for an additional 24 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Mandatory Visualization
Caption: this compound inhibits PTP1B, leading to increased phosphorylation and activation of Akt and Erk pathways.
Caption: A general experimental workflow for investigating the effects of this compound on cell signaling.
Caption: A decision tree to troubleshoot lack of this compound effect in cell signaling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Phosphatase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating the Inhibitory Effect of TCS 401 on PTP1B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of TCS 401 on Protein Tyrosine Phosphatase 1B (PTP1B) with other alternative inhibitors. Experimental data is presented to support the validation of this compound as a potent and selective PTP1B inhibitor. Detailed experimental protocols for key assays are also included to aid in the replication and validation of these findings.
Introduction to PTP1B and its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders. This compound is a selective inhibitor of PTP1B, and this guide evaluates its performance against other known inhibitors.
Comparative Analysis of PTP1B Inhibitors
The inhibitory potency of this compound and several alternative compounds against PTP1B is summarized in the table below. The data includes the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which are key parameters for evaluating the efficacy of an inhibitor.
| Inhibitor | Ki (µM) | IC50 (µM) | Selectivity Notes |
| This compound | 0.29[1][2][3][4][5] | - | Selective for PTP1B over other phosphatases like CD45, PTPβ, SHP-1, etc.[1][3][4][5] |
| JTT-551 | 0.22[6][7][8][9][10] | - | Exhibits selectivity for PTP1B over TCPTP, CD45, and LAR.[6][7][8][9][10] |
| Trodusquemine (MSI-1436) | - | ~1.0[11][12][13] | Non-competitive, allosteric inhibitor with over 200-fold selectivity over TCPTP.[11][12][13] |
| Ertiprotafib | - | 1.6 - 29 (depending on assay conditions)[14] | Non-competitive inhibitor with low selectivity.[14] |
Experimental Protocols
Detailed methodologies for the validation of PTP1B inhibitors are crucial for reproducible results. The following are standard protocols for an enzymatic assay and a cell-based assay to determine the inhibitory effect on PTP1B.
PTP1B Enzymatic Assay Protocol
This protocol outlines the determination of PTP1B inhibitory activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Western Blot for Insulin Receptor Phosphorylation
This protocol describes how to assess the effect of a PTP1B inhibitor on the insulin signaling pathway in a cellular context by measuring the phosphorylation of the insulin receptor (IR).
Materials:
-
Cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
Insulin
-
PTP1B inhibitor (e.g., this compound)
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IR, anti-total-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with different concentrations of the PTP1B inhibitor for a specified time.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes) to activate the insulin receptor.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated insulin receptor (p-IR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor (Total-IR).
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation in the presence of the inhibitor.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the validation process, the following diagrams have been generated.
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating a PTP1B inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. adooq.com [adooq.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
- 9. mdpi.com [mdpi.com]
- 10. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 11. Trodusquemine - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to PTP1B Inhibitors: Benchmarking TCS 401
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1] A plethora of inhibitors have been developed to modulate its activity, each with distinct biochemical profiles and mechanisms of action. This guide provides a detailed comparison of TCS 401 against other notable PTP1B inhibitors, supported by experimental data and methodologies to aid in research and development efforts.
Mechanism of Action: A Diverse Landscape of Inhibition
PTP1B inhibitors can be broadly categorized based on their mode of interaction with the enzyme.[2]
-
Competitive Inhibitors: These agents, such as This compound , directly compete with the phosphotyrosine substrate for binding to the highly conserved active site of PTP1B.[3]
-
Non-competitive and Allosteric Inhibitors: Others, like Trodusquemine (MSI-1436) , bind to allosteric sites, inducing conformational changes that inhibit enzyme activity without directly competing with the substrate.[4][5] This can offer greater selectivity over other phosphatases.
-
Mixed-type Inhibitors: Some compounds, such as JTT-551 , exhibit characteristics of both competitive and non-competitive inhibition.[1][6]
-
Antisense Oligonucleotides: A different approach is taken by IONIS-PTP-1BRx , which is an antisense oligonucleotide designed to reduce the expression of PTP1B protein rather than inhibiting the enzyme directly.[6][7]
Quantitative Comparison of PTP1B Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound and other key PTP1B inhibitors based on available experimental data.
| Inhibitor | Type of Inhibition | PTP1B Ki (μM) | PTP1B IC50 (μM) |
| This compound | Competitive | 0.29[3][8][9][10][11][12] | - |
| Ertiprotafib | Non-competitive | 1.5[13] | 1.6 - 29[5][14] |
| Trodusquemine (MSI-1436) | Non-competitive/Allosteric | - | 1.0[6][15] |
| JTT-551 | Mixed-type | 0.22[1][6][8][16] | - |
| DPM-1001 | Non-competitive | - | 0.1[6][9][11] |
| IONIS-PTP-1BRx | Antisense Oligonucleotide | - | < 0.01[6] |
Table 1: Inhibitory Potency against PTP1B. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of an inhibitor's potency. Lower values indicate higher potency.
| Inhibitor | Selectivity against TCPTP (Ki or IC50 in μM) | Selectivity against other PTPs (Ki in μM) |
| This compound | - | CD45 D1D2: 59, PTPβ: 560, PTPε D1: 1100, SHP-1: >2000, PTPα D1: >2000, LAR D1D2: >2000[3][9][11][12] |
| Ertiprotafib | - | IKK-beta (IC50): 0.4[17] |
| Trodusquemine (MSI-1436) | 224 (IC50)[6] | >200-fold selectivity over TCPTP[15] |
| JTT-551 | 9.3 (Ki)[1][6][8][16] | CD45: >30, LAR: >30[1][8][16] |
| DPM-1001 | - | Specific for PTP1B[9][18] |
| IONIS-PTP-1BRx | - | Data not available |
Table 2: Selectivity Profile of PTP1B Inhibitors. Selectivity is crucial to minimize off-target effects. This table shows the inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP) and other phosphatases. Higher Ki or IC50 values for other phosphatases indicate greater selectivity for PTP1B.
Signaling Pathways and Experimental Workflows
To understand the context of PTP1B inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the insulin signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. madbarn.com [madbarn.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 5. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PTP1B Inhibitor TCS 401
For researchers and professionals in drug development, the selection of a potent and selective enzyme inhibitor is paramount. This guide provides an objective comparison of the selectivity profile of TCS 401, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against other phosphatases. The data presented is supported by experimental findings to aid in the informed selection of research tools for studies related to metabolic disorders and other signaling pathways regulated by PTP1B.
Selectivity Profile of this compound and a Comparison with Other PTP1B Inhibitors
The inhibitory activity of this compound and other selected PTP1B inhibitors against a panel of protein tyrosine phosphatases (PTPs) is summarized below. The data is presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are measures of inhibitor potency. A lower value indicates a higher potency.
| Phosphatase | This compound (Kᵢ, μM) | Trodusquemine (MSI-1436) (IC₅₀, μM) | DPM-1001 (IC₅₀, nM) | JTT-551 (Kᵢ, μM) |
| PTP1B | 0.29 [1][2] | ~1 [3][4] | 100 [5] | 0.22 [6][7][8] |
| TCPTP | - | 224[3][4] | - | 9.3[6][7][8] |
| CD45 D1D2 | 59[1][2] | - | - | >30[6][7][8] |
| PTPβ | 560[1][2] | - | - | - |
| PTPε D1 | 1100[1][2] | - | - | - |
| SHP-1 | >2000[1][2] | - | - | - |
| PTPα D1 | >2000[1][2] | - | - | - |
| LAR D1 | >2000[1][2] | - | - | >30[6][7][8] |
As the data indicates, this compound is a potent inhibitor of PTP1B with a Kᵢ of 0.29 μM.[1][2] Its selectivity for PTP1B is significant when compared to other phosphatases such as CD45, PTPβ, and PTPε, and it shows minimal inhibition of SHP-1, PTPα, and LAR D1.[1][2]
In comparison, Trodusquemine (MSI-1436) is a selective, non-competitive inhibitor of PTP1B with an IC₅₀ of approximately 1 μM.[3][4] It demonstrates a 200-fold preference over its closest homolog, TCPTP.[9] DPM-1001, an analog of Trodusquemine, is a potent and specific non-competitive inhibitor of PTP1B with an IC₅₀ of 100 nM.[5] JTT-551 is another selective PTP1B inhibitor with a Kᵢ of 0.22 μM for PTP1B and demonstrates selectivity over TCPTP, CD45, and LAR.[6][7][8]
Mechanism of Action and Signaling Pathway
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B by compounds like this compound leads to an increase in the phosphorylation of downstream signaling molecules, including Extracellular signal-regulated kinase (Erk) and Protein Kinase B (Akt).[10] This activation of the MEK/Erk and PI3K/Akt signaling pathways can influence cellular processes such as proliferation, differentiation, and migration.[11]
Below is a diagram illustrating the signaling pathway affected by PTP1B inhibition.
Caption: PTP1B inhibition by this compound enhances downstream signaling.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound is typically performed using in vitro phosphatase activity assays. The following is a representative protocol for such an assay.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound against PTP1B and other phosphatases.
Materials:
-
Recombinant human PTP1B and other phosphatases
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphatase substrate: p-nitrophenyl phosphate (B84403) (pNPP) is a commonly used chromogenic substrate.
-
Assay buffer: For example, 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the phosphatase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a defined volume of the assay buffer. b. Add the diluted test compound to the respective wells. Include a control with no inhibitor. c. Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. d. Initiate the reaction by adding the pNPP substrate to each well.
-
Data Acquisition: a. Immediately measure the absorbance at 405 nm at time zero. b. Continue to measure the absorbance at regular intervals for a defined period (e.g., 10-30 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of pNPP hydrolysis) for each inhibitor concentration from the linear portion of the absorbance versus time plot. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the Michaelis-Menten constant (Kₘ) of the substrate.
The following diagram outlines the general workflow for a phosphatase inhibition assay.
Caption: General workflow for a phosphatase inhibition assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. This compound | Phosphatase | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Cross-Validation of TCS 401: A Comparative Guide to a Selective PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of TCS 401's performance against other PTP1B inhibitors, supported by experimental data.
This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. Its role in various cellular processes has made it a target of interest for therapeutic intervention in metabolic diseases and oncology. This guide provides a comparative analysis of this compound's effects across different cell lines and against alternative PTP1B inhibitors, supported by available experimental data and detailed protocols.
Performance of this compound Across Diverse Cell Lines
This compound has demonstrated varied effects on cell proliferation, migration, and signaling across different cell types. Here, we summarize the available quantitative data.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Cell Type | Assay | Concentration | Effect | Citation |
| CT26 | Murine Colorectal Carcinoma | WST-1 | 1, 10, 100 µM | Dose- and time-dependent decrease in cell viability. Significant decrease at 100 µM after 24h. | [1] |
| SW480 | Human Colorectal Adenocarcinoma | WST-1 | 10, 100 µM | Slight inhibition of cell viability after 72-96h. | [1] |
| SW620 | Human Colorectal Adenocarcinoma | WST-1 | 10, 100 µM | Slight inhibition of cell viability after 72-96h. | [1] |
| D492 | Human Breast Epithelial | Not specified | Not specified | Reduced cell proliferation. | [2][3] |
| HMLE | Human Mammary Epithelial | Not specified | Not specified | Reduced cell proliferation. | [2][3] |
| RPE | Retinal Pigment Epithelial | MTT | 0.5, 1, 2 µM | Significantly increased cell proliferation. |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | Concentration | Effect | Citation |
| CT26 | Wound Healing | 0.25, 0.5, 1 µM | Dose-dependent suppression of cell migration. Inhibition rates of 14.3%, 14.2%, and 36.2%, respectively. | [1] |
| CT26 | Transwell Invasion | 0.25, 0.5, 1 µM | Dose-dependent decrease in cell invasion by 28.2%, 38.1%, and 46.0%, respectively. | [1] |
| RPE | Migration Assay | Not specified | Improved migratory activity. |
Comparative Analysis with Alternative PTP1B Inhibitors
Several other molecules have been developed to target PTP1B. This section compares this compound with notable alternatives based on available data.
Trodusquemine (MSI-1436)
Trodusquemine is a non-competitive allosteric inhibitor of PTP1B.[4] It has been investigated for its potential in treating metabolic disorders and cancer.
Key Comparative Points:
-
Selectivity: Trodusquemine shows a 200-fold preference for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP).[5]
-
Mechanism: It acts as an allosteric inhibitor, binding to a site distinct from the active site.[4]
-
Cellular Effects: In HepG2 human liver cancer cells, Trodusquemine in combination with insulin significantly increases the phosphorylation of the insulin receptor β subunit.[5] It has also been shown to have anti-diabetic effects in mice.[5]
ABBV-CLS-484
ABBV-CLS-484 is a potent, orally bioavailable, active-site inhibitor of both PTPN2 and PTPN1 (PTP1B).[6][7][8]
Key Comparative Points:
-
Dual Inhibition: Unlike the more selective this compound, ABBV-CLS-484 targets both PTP1B and PTPN2, which may offer a synergistic anti-tumor effect.[6][7][8]
-
Mechanism: It is an active-site competitive inhibitor.[6]
-
Cellular Effects: In preclinical models, ABBV-CLS-484 enhances anti-tumor immunity by promoting the function of natural killer (NK) and CD8+ T cells.[6][7] It has an IC50 of 6.285 µM in SUDHL1 and 5.838 µM in Karpas299 anaplastic large cell lymphoma cell lines.[9]
Claramine
Claramine is a synthetic polyaminosteroid derivative that, like Trodusquemine, selectively inhibits PTP1B.[10][11][12]
Key Comparative Points:
-
Selectivity: It displays selective inhibition of PTP1B over TCPTP.[10][11][12]
-
Cellular Effects: In cultured neuronal cells, Claramine activates key components of the insulin signaling pathway.[10][11][12] It has also demonstrated anti-diabetic effects in mice.[10][11][12]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on PTP1B leads to the modulation of several downstream signaling pathways, primarily the Erk and Akt pathways, which are crucial for cell proliferation, survival, and migration.
Figure 1. Simplified signaling pathway of this compound action.
The experimental validation of this compound's effects typically involves a series of in vitro assays to assess cell viability, proliferation, and migration.
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PTP1B disrupts cell-cell adhesion and induces anoikis in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature Publishes Discovery and Preclinical Results for ABBV-CLS-484, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 8. Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound. | Sigma-Aldrich [sigmaaldrich.com]
Independent Verification of TCS 401's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other alternative inhibitors. The information presented herein is supported by experimental data to facilitate independent verification of its mechanism of action.
Abstract
This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of downstream targets, including the insulin receptor, leading to the activation of pro-survival and proliferation pathways such as the Erk and Akt signaling cascades. This guide compares the inhibitory activity and selectivity of this compound with other known PTP1B inhibitors and provides detailed protocols for key experiments to verify its mechanism of action.
Comparison of PTP1B Inhibitors
The efficacy of a PTP1B inhibitor is determined by its potency (Ki or IC50 value) and its selectivity against other protein tyrosine phosphatases. The following table summarizes the quantitative data for this compound and a selection of alternative PTP1B inhibitors.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity Notes |
| This compound | PTP1B | 0.29 [1][2][3][4] | - | Highly selective over other PTPs: CD45 D1D2 (Ki = 59 µM), PTPβ (Ki = 560 µM), PTPε D1 (Ki = 1100 µM), SHP-1 (Ki > 2000 µM), PTPα D1 (Ki > 2000 µM), LAR D1D2 (Ki > 2000 µM)[1][2][4] |
| DPM-1001 | PTP1B | - | 0.1[5][6] | Non-competitive inhibitor.[5] Orally active.[5] |
| JTT-551 | PTP1B | 0.22 | - | Selective over TCPTP (Ki = 9.3 µM), CD45 and LAR (Ki > 30 µM). Discontinued due to insufficient efficacy and adverse effects in patients.[7] |
| Trodusquemine (MSI-1436) | PTP1B | - | 1 | Non-competitive inhibitor.[7] Selective over TCPTP (IC50 = 224 µM).[7] |
| Compound 14 (2-O-carboxymethylpyrogallol derivative) | PTP1B | 1.1 | - | 7-fold selective over TC-PTP. |
Mechanism of Action & Signaling Pathway
This compound selectively inhibits PTP1B, which is a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B leads to an increase in the phosphorylation of the insulin receptor and its substrates. This, in turn, activates downstream signaling cascades, primarily the Ras-MAPK (Erk) and PI3K-Akt pathways, promoting cell proliferation, migration, and survival.
Caption: this compound inhibits PTP1B, enhancing insulin receptor signaling.
Experimental Protocols
To independently verify the mechanism of action of this compound, the following key experiments can be performed.
PTP1B Inhibition Assay (Colorimetric)
This assay measures the ability of this compound to inhibit the enzymatic activity of PTP1B using a synthetic phosphopeptide substrate.
Materials:
-
Human Recombinant PTP1B enzyme
-
PTP1B Substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP or a specific peptide substrate like IR5)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 80 µL of the PTP1B substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the PTP1B colorimetric inhibition assay.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the proliferation of a suitable cell line (e.g., retinal pigment epithelial cells).[3]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes.[5]
-
Calculate the percentage of cell proliferation relative to the untreated control.
Western Blot Analysis of Erk and Akt Phosphorylation
This experiment determines if this compound treatment leads to the activation of the Erk and Akt signaling pathways by detecting their phosphorylated forms.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Erk, anti-total-Erk, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-Erk) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total protein (e.g., anti-total-Erk) to confirm equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Cell Migration (Transwell) Assay
This assay evaluates the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Cells
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound
-
Crystal Violet stain
Procedure:
-
Pre-treat cells with this compound in serum-free medium.
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of migrated cells in several fields under a microscope.
-
Compare the number of migrated cells in the this compound-treated group to the untreated control.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. rndsystems.com [rndsystems.com]
Comparative In Vivo Efficacy of PTP1B Inhibitors: A Guide for Researchers
A detailed comparison of the in vivo performance of leading Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, providing essential experimental data and methodologies for researchers in metabolic disease and drug discovery.
This guide offers an objective comparison of the in vivo efficacy of three prominent PTP1B inhibitors: JTT-551, Ertiprotafib, and Trodusquemine. While another selective PTP1B inhibitor, TCS 401, is known for its in vitro activity, publicly available in vivo efficacy data is currently limited. Therefore, this guide focuses on compounds with published in vivo studies to provide a valuable resource for researchers evaluating potential therapeutic candidates targeting PTP1B.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity and promote weight loss. This guide summarizes the available preclinical data for JTT-551, Ertiprotafib, and Trodusquemine, presenting it in a structured format to facilitate direct comparison.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of JTT-551 and Trodusquemine in various animal models of metabolic disease. Due to the limited availability of specific quantitative in vivo data for Ertiprotafib in the public domain, a detailed table for this compound is not included. However, it has been reported to lower fasting blood glucose and insulin levels and improve glycemic excursion in insulin-resistant rodent models.
Table 1: In Vivo Efficacy of JTT-551
| Animal Model | Dosage | Key Findings | Reference |
| ob/ob mice | Single oral administration | Enhanced insulin receptor phosphorylation in the liver and reduced blood glucose levels. | [Source for JTT-551 in ob/ob mice] |
| db/db mice | 30 mg/kg/day (oral) for 4 weeks | Showed a hypoglycemic effect without accelerating body weight gain. | [Source for JTT-551 in db/db mice] |
| Diet-Induced Obese (DIO) mice | 100 mg/kg mixed in food for 6 weeks | Showed an anti-obesity effect and improved glucose and lipid metabolism. Enhanced leptin-stimulated STAT3 phosphorylation in the hypothalamus. | [Source for JTT-551 in DIO mice] |
Table 2: In Vivo Efficacy of Trodusquemine
| Animal Model | Dosage | Key Findings | Reference |
| Diet-Induced Obese (DIO) mice | Not specified | Suppressed appetite, reduced body weight in a fat-specific manner, and improved plasma insulin and leptin levels. | [Source for Trodusquemine in DIO mice] |
| LDLR-/- mice on a high-fat diet | 10 mg/kg initial dose, then 5 mg/kg weekly (intraperitoneal) | Attenuated atherosclerotic plaque formation, decreased weight gain and adiposity, and improved glucose homeostasis. | [Source for Trodusquemine in LDLR-/- mice] |
Signaling Pathway
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. Inhibition of PTP1B is designed to block these negative feedback loops, thereby enhancing downstream signaling.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the in vivo studies cited in this guide.
JTT-551 in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet to induce obesity.
-
Dosing: For chronic studies, JTT-551 was mixed into the high-fat diet at a concentration of 100 mg/kg. For acute studies, a single oral administration was given.
-
Efficacy Endpoints:
-
Anti-obesity: Body weight and food intake were monitored throughout the study.
-
Metabolic Parameters: Blood glucose and lipid levels were measured.
-
Mechanism of Action: Phosphorylation of STAT3 in the hypothalamus was assessed by Western blot to confirm the enhancement of leptin signaling.
-
Trodusquemine in Diet-Induced Obese (DIO) Mice
-
Animal Model: Murine model of diet-induced obesity.
-
Dosing: The specific dosing regimen was not detailed in the available public information.
-
Efficacy Endpoints:
-
Appetite and Body Weight: Food intake and body weight, with a focus on fat mass, were measured.
-
Hormone Levels: Plasma insulin and leptin levels were determined.
-
Ertiprotafib in Insulin-Resistant Rodent Models
-
Animal Model: Various insulin-resistant rodent models were used.
-
Dosing: The route and dose were not specified in the available summaries.
-
Efficacy Endpoints:
-
Glycemic Control: Fasting blood glucose and insulin levels were measured.
-
Glucose Tolerance: Oral glucose tolerance tests (OGTT) were performed to assess improvements in glucose excursion.
-
Lipid Profile: Plasma triglyceride and free fatty acid levels were analyzed.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of a PTP1B inhibitor in a diet-induced obesity mouse model.
Caption: General workflow for in vivo efficacy testing of PTP1B inhibitors.
References
A Head-to-Head Comparison of TCS 401 and Other Small Molecule Inhibitors Targeting PTP1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of TCS 401 with other notable small molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This document aims to provide an objective analysis of the performance and characteristics of these inhibitors to aid in research and development efforts.
Introduction to PTP1B and its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating tyrosine residues on various substrate proteins. A primary function of PTP1B is to negatively regulate the insulin signaling pathway by dephosphorylating the activated insulin receptor and its downstream substrates.[1][2] Inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity and improve glucose metabolism. Consequently, the development of potent and selective small molecule inhibitors of PTP1B is an active area of research.
This guide focuses on a head-to-head comparison of this compound with other prominent PTP1B inhibitors: Ertiprotafib, Trodusquemine (MSI-1436), and JTT-551. We will delve into their inhibitory potency, selectivity, and effects on cellular signaling pathways, supported by experimental data.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a small molecule inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (its ability to inhibit the target enzyme without affecting other related enzymes). The following tables summarize the in vitro inhibitory activities of this compound and its counterparts against PTP1B and other protein tyrosine phosphatases.
| Inhibitor | PTP1B Ki (μM) | PTP1B IC50 (μM) | Mechanism of Inhibition |
| This compound | 0.29 [3][4] | - | Competitive |
| Ertiprotafib | 1.5[5] | 1.6 - 29 (depending on assay conditions)[6][7] | Non-competitive[7] |
| Trodusquemine | - | ~1.0[8] | Non-competitive, Allosteric[8] |
| JTT-551 | 0.22[9][10] | - | Mixed-type[11] |
Table 1: In Vitro Inhibitory Potency against PTP1B. This table provides a summary of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each inhibitor against PTP1B, along with their mechanism of inhibition.
| Inhibitor | TCPTP | SHP-1 | SHP-2 | CD45 D1D2 | PTPβ | PTPε D1 | PTPα D1 | LAR D1D2 |
| This compound | - | >2000 | - | 59 | 560 | 1100 | >2000 | >2000 |
| Ertiprotafib | - | - | - | - | - | - | - | - |
| Trodusquemine | 224 | - | - | - | - | - | - | - |
| JTT-551 | 9.3 | - | - | >30 | - | - | - | >30 |
Table 2: Selectivity Profile of PTP1B Inhibitors (Ki or IC50 in μM). This table showcases the inhibitory activity of the compounds against a panel of other protein tyrosine phosphatases, providing insight into their selectivity. A higher value indicates weaker inhibition and thus greater selectivity for PTP1B. Data for this compound is presented as Ki values[3][4]. Data for Trodusquemine and JTT-551 are presented as IC50 and Ki values, respectively[12][9][10].
Impact on Cellular Signaling Pathways
The ultimate therapeutic potential of a PTP1B inhibitor lies in its ability to modulate cellular signaling pathways downstream of the insulin and leptin receptors. Inhibition of PTP1B is expected to enhance the phosphorylation of key signaling proteins, leading to improved glucose uptake and metabolism.
Treatment of cells with PTP1B inhibitors has been shown to significantly increase the phosphorylation of the insulin receptor beta subunit (IRβ) and insulin receptor substrate 1 (IRS-1).[13] This, in turn, leads to the activation of downstream signaling cascades, including the PI3K/Akt and MEK/Erk pathways.[13][14]
Specifically, this compound has been demonstrated to increase the phosphorylation of both Erk and Akt in a concentration-dependent manner in retinal pigment epithelial (RPE) cells.[14] Similarly, JTT-551 enhances insulin-induced deoxyglucose uptake in a dose-dependent manner.[9] Trodusquemine treatment has been shown to rescue deficits in neuronal insulin signaling, leading to increased levels of phosphorylated insulin receptor (p-IRS1) and the downstream signaling components Akt and GSK3.[15]
The following diagram illustrates the central role of PTP1B in the insulin signaling pathway and the points of intervention for small molecule inhibitors.
Caption: PTP1B's role in the insulin signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.
PTP1B Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of the compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound solution to the respective wells. For control wells, add DMSO only.
-
Add the recombinant PTP1B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]
Western Blot Analysis for Phosphorylated Akt and Erk
This method is used to assess the effect of the inhibitors on the phosphorylation status of key downstream signaling proteins in cell-based assays.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated Akt (Ser473), total Akt, phosphorylated Erk (Thr202/Tyr204), and total Erk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and then serum-starve them.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with insulin (for Akt phosphorylation) or an appropriate growth factor (for Erk phosphorylation).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[17][18][19]
The following diagram illustrates a typical workflow for evaluating PTP1B inhibitors.
Caption: A typical workflow for PTP1B inhibitor evaluation.
Conclusion
This guide provides a comparative overview of this compound and other small molecule inhibitors of PTP1B. This compound demonstrates high potency and selectivity for PTP1B in in vitro assays. The collated data indicates that while all the compared inhibitors effectively target PTP1B, they exhibit distinct profiles in terms of their potency, selectivity, and mechanism of action. The choice of inhibitor for a specific research application will depend on the desired characteristics, such as the need for competitive versus allosteric inhibition or a specific selectivity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds.
References
- 1. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Trodusquemine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. researchgate.net [researchgate.net]
- 17. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of TCS 401: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming the on-target effects of a selective inhibitor is a critical step in preclinical research. This guide provides a comparative analysis of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other alternatives, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of PTP1B, an enzyme that plays a crucial role as a negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound is expected to enhance these signaling cascades, making it a valuable tool for research in diabetes, obesity, and oncology.
Comparative Analysis of PTP1B Inhibitors
The selectivity of a small molecule inhibitor is paramount to ensure that observed biological effects are attributable to the intended target. This compound exhibits high selectivity for PTP1B over other protein tyrosine phosphatases.
| Compound | Target | Ki (µM) | Selectivity vs. PTP1B | Clinical Development Stage |
| This compound | PTP1B | 0.29 | - | Preclinical |
| CD45 D1D2 | 59 | ~203-fold | ||
| PTPβ | 560 | ~1931-fold | ||
| PTPε D1 | 1100 | ~3793-fold | ||
| SHP-1 | >2000 | >6896-fold | ||
| PTPα D1 | >2000 | >6896-fold | ||
| LAR D1D2 | >2000 | >6896-fold | ||
| Ertiprotafib | PTP1B | - | - | Discontinued |
| Trodusquemine (MSI-1436) | PTP1B (allosteric) | IC50: 1 µM | High vs. TCPTP (IC50: 224 µM)[1] | Phase 1 (Metastatic Breast Cancer)[2] |
| JTT-551 | PTP1B | - | - | Discontinued |
On-Target Experimental Evidence
A key on-target effect of PTP1B inhibition is the enhancement of insulin signaling, which can be observed by an increase in the phosphorylation of the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1) and Akt.
One study investigated the direct interaction of this compound with PTP1B using differential scanning fluorimetry (DSF). This technique measures the thermal stability of a protein. The results showed that this compound had no effect on the melting temperature of PTP1B, suggesting it does not inhibit the enzyme by causing non-specific destabilization.[3]
Experimental Protocols
To enable researchers to independently verify the on-target effects of this compound, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro PTP1B Inhibition Assay (Colorimetric)
This assay measures the direct inhibitory effect of this compound on PTP1B enzymatic activity using a colorimetric substrate.
Materials:
-
Recombinant Human PTP1B
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of various concentrations of this compound or vehicle control.
-
Add 70 µL of PTP1B Assay Buffer to each well.
-
Add 10 µL of recombinant PTP1B enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot for Insulin Receptor Phosphorylation
This cellular assay determines the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor in a relevant cell line (e.g., HepG2, HEK293 expressing the insulin receptor).
Materials:
-
Cell line expressing the insulin receptor
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Insulin Receptor (e.g., pY1150/1151), anti-total-Insulin Receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated insulin receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total insulin receptor to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental design, the following diagrams are provided.
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor.
Caption: Workflow for assessing insulin receptor phosphorylation by Western blot.
References
Assessing the Specificity of TCS 401 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise evaluation of a compound's specificity is paramount. This guide provides a comparative analysis of TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other known PTP1B inhibitors. The information presented herein is supported by experimental data to aid in the objective assessment of its performance in cellular models.
Introduction to this compound and PTP1B Signaling
This compound is a selective, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways.[1] By inhibiting PTP1B, this compound enhances the phosphorylation of downstream targets, leading to the activation of pathways such as the MEK/Erk and PI3K/Akt signaling cascades.[1] This modulation of cellular signaling makes PTP1B inhibitors like this compound promising candidates for the treatment of type 2 diabetes and obesity. This guide compares this compound with two other PTP1B inhibitors, Trodusquemine (MSI-1436) and Claramine, to provide a comprehensive overview of their relative specificities and potencies.
References
Comparative Efficacy of PTP1B Inhibitors: A Focus on TCS 401 in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein tyrosine phosphatase 1B (PTP1B) inhibitor TCS 401 and other relevant PTP1B inhibitors in various disease models. The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential of targeting PTP1B. While in vivo data for this compound is limited in publicly available literature, this guide leverages existing data on other PTP1B inhibitors to provide a comparative context for its potential applications in metabolic and oncologic disorders.
Mechanism of Action of PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Similarly, it negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers where these signaling pathways are dysregulated.
This compound is a selective inhibitor of PTP1B.[1][2] While its specific in vivo efficacy is not extensively documented in available studies, its mechanism of action aligns with other well-studied PTP1B inhibitors that have demonstrated therapeutic potential in preclinical models.
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in the insulin and leptin signaling pathways and the effect of its inhibition.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Performance in Disease Models: A Comparative Overview
Type 2 Diabetes Mellitus
Model: High-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice. This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and hyperglycemia.[3]
Alternative Compound: Viscosol, a PTP1B inhibitor.
| Parameter | Control (Diabetic) | Viscosol-Treated |
| Fasting Blood Glucose | Elevated | Decreased |
| Body Weight | Increased | Stabilized/Reduced |
| Liver Profile | Abnormal | Improved |
| Oxidative Stress | Increased | Reduced |
| PTP1B Expression | Upregulated | Downregulated |
Data sourced from: Sohail et al., Biomed Research International, 2022.[3][4]
Alzheimer's Disease with Comorbid Type 2 Diabetes
Model: Neuronal human BACE1 knock-in (PLB4) mouse, a model exhibiting pathologies of both Alzheimer's disease and type 2 diabetes.
Alternative Compound: Trodusquemine (MSI-1436), a PTP1B inhibitor.
| Parameter | PLB4 Control | Trodusquemine-Treated |
| Motor Learning | Impaired | Improved |
| Glucose Tolerance | Impaired | Improved |
| Astrogliosis (Brain) | Increased | Reduced |
| Amyloid Precursor Protein (APP) | Elevated | Reduced |
Data sourced from: Franklin et al., Experimental Neurology, 2024.[5]
Colorectal Cancer
While a study on a compound abbreviated as "TCS" (tracheloside) showed inhibitory effects on colorectal cancer cell proliferation and metastasis in a mouse model, it is crucial to note that this may not be the same compound as this compound. The study demonstrated that this "TCS" induced cell cycle arrest and apoptosis.[6] Further investigation is required to determine any potential application of this compound in this indication.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below is a generalized protocol for evaluating a PTP1B inhibitor in a type 2 diabetes mouse model, based on common practices in the field.[3][7][8][9][10]
Induction of Type 2 Diabetes in Mice
-
Animal Model: C57BL/6 male mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce insulin resistance.
-
Streptozotocin (STZ) Administration: Following the HFD period, a low dose of STZ is administered intraperitoneally to induce partial pancreatic β-cell damage, leading to hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with sustained hyperglycemia are selected for the study.
Experimental Workflow for PTP1B Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for assessing the efficacy of a PTP1B inhibitor in a preclinical diabetes model.
Caption: Workflow for PTP1B inhibitor testing in a diabetic mouse model.
Conclusion
This compound, as a selective PTP1B inhibitor, holds therapeutic promise in diseases characterized by dysregulated insulin and leptin signaling, such as type 2 diabetes and obesity. While direct in vivo comparative data for this compound is currently lacking in the public domain, the demonstrated efficacy of other PTP1B inhibitors in preclinical models provides a strong rationale for its further investigation. The experimental frameworks and comparative data presented in this guide offer a foundation for designing future studies to elucidate the in vivo performance of this compound and its potential advantages over other therapeutic alternatives. Researchers are encouraged to conduct head-to-head comparative studies to definitively establish the therapeutic index and efficacy of this compound in relevant disease models.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin-induced diabetic models in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCS 401: A Guide for Laboratory Professionals
Researchers and drug development professionals handling TCS 401 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following safety measures is paramount during handling and disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, prevent further leakage and keep the material away from drains or water courses. Absorb the spill with an inert, non-combustible material such as diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol.[1]
Quantitative Data on this compound Disposal
Specific quantitative disposal limits for this compound are not publicly available and are typically determined by local, state, and federal regulations. However, the following table summarizes key hazard and safety information derived from safety data sheets.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Primary Disposal Route | Hazardous Waste Collection | [2] |
| Accidental Release | Absorb with inert material; decontaminate surfaces with alcohol. | [1] |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container as regular trash after defacing the label. | [2] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe disposal of this compound waste, including contaminated materials and solutions.
-
Waste Identification and Classification:
-
All materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions.
-
Solid waste (e.g., contaminated gloves, paper towels, solid this compound) should be collected separately from liquid waste (e.g., solutions containing this compound, solvent rinsates).
-
-
Waste Collection and Containment:
-
Solid Waste: Place in a clearly labeled, durable, and leak-proof plastic bag or container.
-
Liquid Waste: Collect in a designated, compatible, and sealed waste container. The container should be made of a material that will not react with the waste. Ensure the container is properly capped when not in use.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated puncture-resistant sharps container.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the approximate quantity of the waste, the date of accumulation, and any associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling TCS 401
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for TCS 401, a selective inhibitor of PTP1B (protein-tyrosine phosphatase 1B).[1] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following risk profile:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[2]
To mitigate these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required to prevent skin contact. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin and personal clothing. |
| Respiratory Protection | Suitable Respirator | To be used in the absence of adequate ventilation or when dust/aerosols may be generated. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound from reception to disposal, ensuring minimal exposure and risk.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Emergency Protocols: First Aid and Accidental Release
Immediate and appropriate response to exposure or spillage is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer CPR. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[2] Consult a physician.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, ensuring to separate eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[2] Call a physician immediately.[2] |
Accidental Release Measures:
In the event of a spill, evacuate personnel to a safe area.[2] Wear full personal protective equipment, including respiratory protection.[2] Prevent the spill from entering drains or water courses.[2] For liquid spills, absorb with a non-combustible material like diatomite.[2] For solid spills, sweep up and shovel into a suitable container for disposal.[3] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
Store locked up.[2]
-
In solvent, recommended storage is at -80°C for 6 months or -20°C for 1 month.[2]
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[2]
-
Contaminated packaging should also be disposed of following regulatory guidelines.[2]
The following decision tree illustrates the logical steps for the disposal of this compound waste.
Caption: Decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
